3-Cyclopropylpropan-1-ol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-cyclopropylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBNDFWSSCIEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606916 | |
| Record name | 3-Cyclopropylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5618-01-9 | |
| Record name | 3-Cyclopropylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Cyclopropylpropan-1-ol: Chemical Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylpropan-1-ol is an organic compound featuring a unique structural combination of a strained cyclopropyl ring and a flexible propanol chain. This arrangement imparts distinct steric and electronic properties, making it a molecule of interest in organic synthesis and as a potential building block in medicinal chemistry. The cyclopropyl group, a common motif in numerous biologically active compounds, is known to influence molecular conformation, metabolic stability, and binding affinity to biological targets.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for this compound, aimed at professionals in research and drug development.
Chemical Structure and Identification
The fundamental structure of this compound consists of a cyclopropane ring attached to a three-carbon aliphatic chain with a terminal primary alcohol.
| Identifier | Value |
| IUPAC Name | This compound[4][5] |
| CAS Number | 5618-01-9[4][5] |
| Molecular Formula | C₆H₁₂O[4][5] |
| SMILES | C1CC1CCCO[4][5] |
| InChI | InChI=1S/C6H12O/c7-5-1-2-6-3-4-6/h6-7H,1-5H2[4][5] |
| InChI Key | ISBNDFWSSCIEHO-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Weight | 100.16 g/mol | [4][5] |
| Appearance | Clear liquid | [4] |
| Boiling Point | 150-152 °C (estimated) | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents. | [4] |
| LogP (calculated) | 1.4 | [5] |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for both the cyclopropyl and propanol moieties.
¹H NMR (Predicted):
-
δ 3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
δ 1.6 ppm (m, 2H): Protons on the central carbon of the propyl chain (-CH₂-).
-
δ 1.4 ppm (m, 2H): Protons on the carbon of the propyl chain attached to the cyclopropyl group (-CH₂-).
-
δ 0.8 ppm (m, 1H): Proton on the tertiary carbon of the cyclopropyl ring.
-
δ 0.4 ppm (m, 2H): Protons on one of the methylene groups of the cyclopropyl ring.
-
δ 0.1 ppm (m, 2H): Protons on the other methylene group of the cyclopropyl ring.[4]
¹³C NMR (Predicted):
-
δ 63 ppm: Carbon of the -CH₂OH group.
-
δ 36 ppm: Carbon of the central -CH₂- group in the propyl chain.
-
δ 33 ppm: Carbon of the -CH₂- group attached to the cyclopropyl ring.
-
δ 10 ppm: Tertiary carbon of the cyclopropyl ring.
-
δ 5 ppm: Methylene carbons of the cyclopropyl ring.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500-3200 (broad)[4] |
| C-H (Alkyl) | Stretching | 3000-2850 |
| C-H (Cyclopropyl) | Stretching | ~3080 |
| C-O (Alcohol) | Stretching | 1260-1000 |
Experimental Protocols: Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A plausible and efficient method involves the reduction of a suitable carboxylic acid ester, such as ethyl 3-cyclopropylpropanoate.
Synthesis via Reduction of Ethyl 3-Cyclopropylpropanoate
This protocol outlines a two-step process starting from the commercially available ethyl cyclopropanecarboxylate.
Step 1: Synthesis of Ethyl 3-Cyclopropylpropanoate
This step involves a condensation reaction between ethyl cyclopropanecarboxylate and ethyl acetate.[7]
-
Materials: Ethyl cyclopropanecarboxylate, ethyl acetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add a mixture of ethyl cyclopropanecarboxylate and ethyl acetate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
-
Acidify the aqueous layer with 1 M hydrochloric acid to a pH of ~3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-cyclopropyl-3-oxopropanoate.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Reduction of Ethyl 3-Cyclopropylpropanoate to this compound
The ester is reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]
-
Materials: Ethyl 3-cyclopropylpropanoate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, sodium sulfate decahydrate, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 3-cyclopropylpropanoate in anhydrous diethyl ether dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining cooling.
-
Filter the resulting white precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
-
The final product can be purified by vacuum distillation.
-
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, the presence of the cyclopropyl moiety suggests several potential applications in drug discovery and development. The cyclopropyl group is a bioisostere for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
Incorporation of a cyclopropyl ring can also improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Given these properties, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents. For instance, cyclopropane-containing compounds have shown promise as inhibitors of enzymes such as MET and VEGFR-2, and have been investigated for various therapeutic areas including oncology and infectious diseases.[9][10]
Caption: Potential of this compound in drug discovery.
Conclusion
This compound is a structurally intriguing molecule with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, structure, and a plausible synthetic route. While specific biological data for this compound is limited, the well-documented role of the cyclopropyl group in drug design suggests that this compound could be a valuable building block for the development of new therapeutic agents. Further research into its biological activity and synthetic utility is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 5618-01-9 [smolecule.com]
- 5. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. prepchem.com [prepchem.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyclopropylpropan-1-ol (CAS: 5618-01-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Cyclopropylpropan-1-ol (CAS number 5618-01-9), a versatile building block with significant potential in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and explores its role in medicinal chemistry. The unique structural features conferred by the cyclopropyl group, such as conformational rigidity and metabolic stability, make this compound a valuable scaffold for the design of novel therapeutics. This guide aims to be a critical resource for researchers engaged in the synthesis and evaluation of cyclopropane-containing molecules.
Chemical and Physical Properties
This compound is a clear liquid at room temperature, possessing a unique combination of a strained cyclopropyl ring and a flexible propanol chain.[1] These structural elements contribute to its distinct physical and chemical characteristics. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5618-01-9 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-cyclopropyl-1-propanol, Cyclopropanepropanol | [1] |
| Boiling Point | 69.15 ± 1.0 °C | [2] |
| Melting Point (Calculated) | -97.83 °C | [2] |
| Calculated LogP | 1.4 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region, typically between δ 0.0 and 0.8 ppm, due to the ring's shielding effects.[3] The methylene protons of the propyl chain would appear as multiplets, with those adjacent to the hydroxyl group being the most downfield. The hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the cyclopropyl carbons, which are known to resonate at unusually high field (low ppm values) compared to other alkanes.[4] The carbons of the propyl chain would appear at more conventional chemical shifts, with the carbon bearing the hydroxyl group being the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group.[2] C-H stretching vibrations of the cyclopropyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. The presence of the cyclopropyl ring may also give rise to specific C-H bending and ring deformation bands in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.[5] The fragmentation of the cyclopropyl ring could also lead to characteristic ions.
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. Two common and effective methods are detailed below.
Method 1: Reduction of 3-Cyclopropylpropanal
A straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-cyclopropylpropanal.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-cyclopropylpropanal (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Method 2: Hydroboration-Oxidation of 3-Cyclopropylpropene
This two-step procedure provides an anti-Markovnikov addition of water across the double bond of 3-cyclopropylpropene, yielding the primary alcohol.[6]
Experimental Protocol:
-
Hydroboration: To a solution of 3-cyclopropylpropene (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF, 1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (e.g., 3 M aqueous solution, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution, 3.0 eq), maintaining the temperature below 25 °C.
-
Work-up and Purification: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Applications in Drug Development
The cyclopropyl group is a privileged motif in medicinal chemistry, known to enhance pharmacological properties such as metabolic stability, potency, and membrane permeability.[7] While direct applications of this compound in marketed drugs are not widely documented, its structural features make it an attractive building block for the synthesis of more complex molecules with therapeutic potential.
Role as a Synthetic Intermediate
This compound can serve as a precursor to a variety of functional groups. For instance, oxidation can yield 3-cyclopropylpropanal or 3-cyclopropylpropanoic acid. The hydroxyl group can also be converted to a leaving group for nucleophilic substitution reactions, or it can be used in ester or ether formation. These transformations open up possibilities for incorporating the 3-cyclopropylpropyl moiety into larger drug scaffolds.
Potential in Modulating Signaling Pathways
Cyclopropane-containing compounds have been shown to interact with a range of biological targets.[8] For instance, they are found in inhibitors of enzymes such as proteases and kinases. The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is favorable for binding to a target protein. A hypothetical signaling pathway that could be targeted by a derivative of this compound is presented below.
Experimental Workflow for Biological Evaluation
A general workflow for assessing the biological activity of a novel compound derived from this compound is outlined below. This workflow begins with computational screening and progresses through in vitro and in vivo testing.
Conclusion
This compound is a valuable chemical entity with a unique structural profile. This guide has provided a detailed summary of its properties, synthesis, and potential applications in the field of drug discovery. The combination of a conformationally constrained cyclopropyl ring and a functionalizable propanol side chain makes it a promising starting material for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 5618-01-9 [smolecule.com]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Cyclopropylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 3-Cyclopropylpropan-1-ol. The unique structural combination of a cyclopropyl ring and a primary alcohol functional group imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (C₆H₁₂O, Exact Mass: 100.0888 g/mol ).[1] Due to the limited availability of complete, experimentally verified spectra in public databases, the following data is a combination of predicted values and characteristic ranges derived from spectroscopic principles and data from similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~1.5 | Multiplet | 2H | -CH₂-CH₂OH |
| ~1.2 | Multiplet | 2H | Cyclopropyl-CH₂- |
| ~0.6-0.8 | Multiplet | 1H | Cyclopropyl-CH |
| ~0.0-0.4 | Multiplet | 4H | Cyclopropyl-CH₂ |
Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| ~62-64 | -CH₂-OH |
| ~35-37 | -CH₂-CH₂OH |
| ~32-34 | Cyclopropyl-CH₂- |
| ~8-10 | Cyclopropyl-CH |
| ~3-5 | Cyclopropyl-CH₂ |
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H | Strong, Broad |
| 3080-3000 | C-H (cyclopropyl) | Medium |
| 2950-2850 | C-H (alkyl) | Strong |
| 1050-1000 | C-O | Strong |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 100.0888 | [M]⁺ (Molecular Ion) |
| 82.0782 | [M-H₂O]⁺ |
| 69.0704 | [M-CH₂OH]⁺ |
| 57.0704 | [C₄H₉]⁺ |
| 41.0391 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of a Liquid Alcohol
-
Sample Preparation: A small amount of the neat liquid sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The concentration is typically between 1-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C NMR spectrum, resulting in singlets for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are often necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[2][3][4]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR of a Liquid Alcohol
-
Sample Preparation: A single drop of the neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry of a Liquid Alcohol
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[5]
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
3-Cyclopropylpropan-1-ol molecular weight and formula
An In-depth Technical Guide to 3-Cyclopropylpropan-1-ol
This technical guide provides a comprehensive overview of this compound, a unique alcohol derivative featuring a cyclopropyl group. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical properties, synthesis protocols, and key structural information.
Core Molecular Data
This compound is an organic compound with the molecular formula C₆H₁₂O.[1] It is characterized by a cyclopropyl group attached to a propanol backbone.[1] This structural feature imparts distinct steric and electronic properties that influence its reactivity and potential applications.[1]
Quantitative Data Summary
| Property | Value | Unit |
| Molecular Formula | C₆H₁₂O | |
| Molecular Weight | 100.16 | g/mol |
| CAS Number | 5618-01-9 | |
| Boiling Point | 69.15 ± 1.0 | °C |
| Monoisotopic Mass | 100.08881 | Da |
| LogP (Partition Coefficient) | 2.196 |
Physicochemical Properties
This compound is a clear liquid at room temperature.[1] Its boiling point is comparable to other primary alcohols of similar molecular weight, suggesting that the cyclopropyl group does not significantly interfere with the intermolecular hydrogen bonding of the hydroxyl group.[1] The compound's partition coefficient (LogP) of 2.196 indicates a moderate level of lipophilicity.[1]
Experimental Protocols: Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired yield, and scalability.
Hydroboration-Oxidation of Cyclopropylpropene
This two-step method is a common and reliable way to synthesize primary alcohols from alkenes.
-
Step 1: Hydroboration: Cyclopropylpropene is reacted with a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF), in an anhydrous ether solvent. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon, following anti-Markovnikov regioselectivity.
-
Step 2: Oxidation: The resulting trialkylborane is then oxidized in the presence of a basic aqueous solution of hydrogen peroxide (H₂O₂). This step replaces the boron atom with a hydroxyl group, yielding this compound.
Reduction of Cyclopropyl Propanoic Acid or its Esters
This method involves the reduction of a carboxylic acid or an ester functional group to a primary alcohol.
-
Reducing Agent: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The reaction is carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran.
-
Procedure: The cyclopropyl propanoic acid or its corresponding ester is slowly added to a suspension of LiAlH₄ in the ether solvent. The reaction is typically exothermic and may require cooling. After the reaction is complete, it is carefully quenched with water and a basic solution to hydrolyze the aluminum salts and isolate the alcohol product.
Grignard Reaction with Oxirane
This approach builds the carbon skeleton and introduces the hydroxyl group in a single step.
-
Grignard Reagent Preparation: Cyclopropylmethyl bromide is reacted with magnesium metal in an anhydrous ether to form the Grignard reagent, cyclopropylmethylmagnesium bromide.
-
Reaction with Oxirane: The prepared Grignard reagent is then reacted with oxirane (ethylene oxide). The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the oxirane ring, leading to ring-opening.
-
Workup: An acidic workup is then performed to protonate the resulting alkoxide, yielding this compound.
Molecular Structure and Properties Relationship
The unique structural characteristics of this compound, particularly the presence of the strained three-membered cyclopropyl ring, have a significant impact on its chemical behavior.
Caption: Relationship between the structure and properties of this compound.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. The presence of the cyclopropyl ring can introduce conformational rigidity and influence the electronic properties of larger molecules, which is of interest in the design of novel pharmaceutical compounds and other specialty chemicals. Its primary alcohol functional group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.
References
An In-depth Technical Guide to the Physical Properties of 3-Cyclopropylpropan-1-ol
This technical guide provides a comprehensive overview of the key physical properties of 3-Cyclopropylpropan-1-ol, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the available data, details the experimental methodologies for determining these properties, and presents a logical workflow for the synthesis of this compound.
Physical Properties of this compound
This compound is an organic compound featuring a cyclopropyl group attached to a propanol backbone. This structure imparts unique steric and electronic characteristics that influence its physical and chemical behavior.
Data Summary
| Physical Property | Value | Method |
| Boiling Point | 69.15 ± 1.0 °C (341.65 - 342.65 K) | Experimental |
| Density | Data not available | See Experimental Protocol 2.2 |
Experimental Protocols
The following sections detail the standard experimental procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.
2.1. Determination of Boiling Point via the Capillary Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
The capillary tube, with its open end facing down, is inserted into the liquid in the test tube.
-
The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the liquid.
-
The entire assembly is placed in the Thiele tube containing a heating oil, ensuring the sample is immersed in the oil.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
2.2. Determination of Density using a Pycnometer or Volumetric Flask
The density of a substance is its mass per unit volume. For liquids, this can be accurately determined using a pycnometer or a calibrated volumetric flask.
Apparatus:
-
Pycnometer or a volumetric flask with a stopper
-
Analytical balance
-
Constant temperature water bath
-
Pipette
Procedure:
-
The clean, dry pycnometer or volumetric flask is accurately weighed on an analytical balance (m₁).
-
The vessel is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.
-
The volume of the vessel (V) can be calculated using the formula: V = (m₂ - m₁) / ρ_water.
-
The vessel is then emptied, thoroughly dried, and filled with this compound at the same temperature.
-
The vessel filled with the sample is weighed (m₃).
-
The mass of the this compound is calculated as (m₃ - m₁).
-
Finally, the density of the this compound (ρ_sample) is determined by dividing its mass by the volume of the vessel: ρ_sample = (m₃ - m₁) / V.
Synthesis and Workflow
Several synthetic routes have been developed for the preparation of this compound. A common and effective method is the reduction of a corresponding cyclopropyl ketone.
Workflow for the Synthesis of this compound
The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from a suitable precursor and proceeding through key reaction and purification steps.
An In-depth Technical Guide to the Solubility of 3-Cyclopropylpropan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-cyclopropylpropan-1-ol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from its chemical structure, general principles of solvency, and established experimental protocols for solubility determination. This guide is intended to provide researchers, scientists, and professionals in drug development with a foundational understanding for formulating and utilizing this compound in various organic solvent systems.
Introduction to this compound
This compound is an organic compound with the molecular formula C₆H₁₂O.[1] Its structure features a hydroxyl (-OH) group attached to a propyl chain, which in turn is substituted with a cyclopropyl ring. This unique combination of a polar hydroxyl group and a nonpolar cyclopropylpropane moiety gives the molecule an amphiphilic character, influencing its solubility in a wide range of organic solvents.[1] It exists as a clear liquid at room temperature.[1]
Qualitative Solubility Profile
The solubility of this compound is dictated by the interplay between its polar head (the hydroxyl group) and its nonpolar tail (the cyclopropyl and alkyl chain). The hydroxyl group is capable of forming hydrogen bonds, which is a primary factor in its solubility in protic solvents. The hydrophobic cyclopropyl ring and propyl chain contribute to its solubility in nonpolar solvents through van der Waals interactions and dispersion forces.[1]
A summary of the expected qualitative solubility in different classes of organic solvents is presented in Table 1.
| Solvent Class | Representative Solvents | Expected Solubility | Primary Driving Force(s) for Solvation |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding between the hydroxyl group of this compound and the solvent molecules.[1] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions and accommodation of the hydrophobic regions through dispersion forces.[1] |
| Nonpolar | Hexane, Toluene | Enhanced | Van der Waals interactions and dispersion forces between the nonpolar components of the solute and solvent.[1] |
Experimental Protocols for Solubility Determination
Precise quantitative determination of the solubility of this compound in a specific organic solvent requires experimental validation. Below are two common methodologies for such determinations.
3.1. Method 1: The "Cloud Point" Titration Method
This method is particularly useful for determining the maximum solubility of a liquid solute in a liquid solvent.[2]
-
Objective: To determine the saturation point of this compound in a given solvent at a specific temperature.
-
Apparatus:
-
Stir plate and magnetic stir bar
-
Jacketed glass vessel connected to a temperature-controlled water bath
-
Burette
-
Light source and detector (or visual observation)
-
-
Procedure:
-
A known volume or mass of the solvent is placed into the jacketed glass vessel and brought to the desired temperature.
-
The solvent is stirred vigorously to create a vortex without introducing air bubbles.[2]
-
This compound is slowly added from a burette into the stirring solvent.[2]
-
The solution is monitored for the first sign of persistent cloudiness or turbidity. This is the "cloud point," which indicates that the solution has become saturated and a second phase is beginning to form.[2]
-
The volume of this compound added is recorded.
-
The solubility can then be calculated in terms of volume/volume percentage, mass/volume, or mole fraction.
-
3.2. Method 2: Isothermal Shake-Flask Method
This is a standard method for determining the solubility of a substance in a solvent.
-
Objective: To determine the equilibrium concentration of this compound in a solvent at a constant temperature.
-
Apparatus:
-
Thermostatic shaker bath
-
Sealable flasks (e.g., screw-cap vials)
-
Analytical balance
-
Gas chromatograph (GC) or other suitable analytical instrument
-
-
Procedure:
-
An excess amount of this compound is added to a known volume or mass of the solvent in a sealable flask.
-
The flask is sealed and placed in a thermostatic shaker bath set to the desired temperature.
-
The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After the shaking period, the mixture is allowed to stand undisturbed at the same temperature to allow for phase separation.
-
A sample of the supernatant (the saturated solvent phase) is carefully withdrawn.
-
The concentration of this compound in the sample is determined using a calibrated analytical method, such as gas chromatography.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-Depth Technical Guide to 3-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-cyclopropylpropan-1-ol, a unique alcohol incorporating a cyclopropyl moiety. This document details its chemical and physical properties, outlines detailed synthesis protocols, and explores its applications, particularly within the realm of drug discovery and development. The information is curated for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Properties
The IUPAC name for this compound is This compound [1]. It is a primary alcohol characterized by a propyl chain with a terminal hydroxyl group and a cyclopropyl substituent at the 3-position. This combination of a flexible alkyl chain and a rigid, strained cyclopropyl ring imparts distinct steric and electronic properties that are of interest in synthetic and medicinal chemistry[2].
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5618-01-9 | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| Molecular Weight | 100.16 g/mol | [1] |
| Appearance | Clear liquid | [2] |
| Boiling Point | 163-164 °C (Predicted) | |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 100.088815002 Da | [1] |
| SMILES | C1CC1CCCO | [1] |
| InChI Key | ISBNDFWSSCIEHO-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been described, including the reduction of corresponding cyclopropyl ketones or aldehydes, and the hydroboration-oxidation of allylcyclopropane[2]. Below is a detailed experimental protocol for a plausible two-step synthesis starting from cyclopropanecarboxaldehyde.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Reduction of 3-Cyclopropylpropanal
This protocol is adapted from standard organic synthesis procedures for aldehyde reduction.
Step 1: Preparation of 3-Cyclopropylpropanal (if not commercially available)
One potential route to the precursor aldehyde is through the Wittig reaction of cyclopropanecarboxaldehyde with an appropriate phosphonium ylide to extend the carbon chain, followed by selective reduction.
Step 2: Reduction of 3-Cyclopropylpropanal to this compound
-
Materials and Reagents:
-
3-Cyclopropylpropanal (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.1 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum hydride (1.1 eq) suspended in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 3-cyclopropylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by slowly adding distilled water dropwise at 0 °C to decompose the excess LiAlH₄. This is followed by the addition of 10% sulfuric acid until the precipitated aluminum salts dissolve.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Applications in Drug Development and Research
The cyclopropyl group is a "bioisostere" for various functional groups and is increasingly incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The inclusion of a cyclopropyl ring can:
-
Enhance Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
While there is limited publicly available information on specific drug candidates containing the this compound scaffold, its structural motifs are relevant to medicinal chemistry. The primary alcohol provides a handle for further functionalization, allowing for its incorporation into larger, more complex molecules as a building block[2]. The cyclopropyl moiety, separated from the reactive hydroxyl group by a propyl linker, can probe binding pockets in target proteins where its unique steric and electronic properties can be advantageous.
Safety and Handling
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: Standard laboratory safety precautions should be observed when handling this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from ignition sources.
This guide provides a foundational understanding of this compound for its application in research and development. The unique combination of a reactive alcohol and a metabolically robust cyclopropyl group makes it a valuable synthon for the creation of novel chemical entities.
References
An In-depth Technical Guide to 3-Cyclopropylpropan-1-ol: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyclopropylpropan-1-ol, a unique primary alcohol featuring a cyclopropyl moiety, presents a structure of interest in synthetic organic chemistry and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and a summary of its physicochemical properties. Experimental protocols for key synthetic routes are provided, alongside a thorough compilation of its known quantitative data.
Introduction
This compound (CAS No. 5618-01-9) is an organic compound with the molecular formula C₆H₁₂O.[1][2] Its structure, which combines a strained three-membered cyclopropyl ring with a flexible propanol chain, imparts distinct steric and electronic characteristics that influence its reactivity and potential biological interactions.[1] While not as extensively studied as some other alcohols, its unique structural features make it a valuable building block in the synthesis of more complex molecules and a potential lead compound for drug development.[1] This guide aims to consolidate the available technical information on this compound, with a focus on its history, synthesis, and physical and chemical properties.
Discovery and History
Detailed historical information regarding the first synthesis and discovery of this compound is not extensively documented in readily available literature. The compound's existence and basic properties are cataloged in chemical databases such as PubChem.[2] General synthetic methods for creating cyclopropanol derivatives have been known for decades, with significant early work on cyclopropanol chemistry being conducted in the mid-20th century.[3] The synthesis of related compounds often involves the formation of the cyclopropane ring at an early stage, followed by chain elongation and functional group manipulation. One of the plausible early routes to this compound would have been through the reduction of a corresponding ester or ketone, such as ethyl 3-cyclopropylpropanoate. A multi-step synthesis described in the literature involves the condensation of ethyl cyclopropanecarboxylate with ethyl acetate to form ethyl 3-cyclopropyl-propan-3-on-1-oate, which can then be reduced to the desired alcohol.[4]
Physicochemical Properties
This compound is a clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 5618-01-9 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CC1CCCO | [2] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Synthetic Methodologies
Several synthetic routes to this compound have been described, generally falling into categories of reduction of functionalized cyclopropanes or cyclopropanation of unsaturated precursors.
Reduction of Ethyl 3-cyclopropylpropanoate
A common and logical pathway to this compound is through the reduction of the corresponding carboxylic acid ester, ethyl 3-cyclopropylpropanoate. This ester can be synthesized via a Claisen-type condensation reaction.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
A detailed protocol for the initial condensation is not fully described in the available literature but would likely involve the reaction of ethyl cyclopropanecarboxylate with ethyl acetate in the presence of a strong base like sodium ethoxide.
Step 2: Reduction of Ethyl 3-cyclopropylpropanoate
The resulting ketoester, or a derivative thereof, can be reduced to the alcohol. A general procedure for a similar reduction is the reduction of ethyl 3-cyclopropyl-propan-3-ol-1-oate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4]
-
Materials: Ethyl 3-cyclopropylpropanoate, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), anhydrous sodium sulfate, hydrochloric acid (dilute).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath.
-
A solution of ethyl 3-cyclopropylpropanoate in anhydrous diethyl ether is added dropwise from the dropping funnel to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the careful, sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off, and the filter cake is washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by distillation.
-
Logical Workflow for the Reduction of Ethyl 3-cyclopropylpropanoate:
Caption: Workflow for the synthesis of this compound via ester reduction.
Catalytic Hydrogenation of 3-Cyclopropyl-2-en-1-ol
Another potential route is the catalytic hydrogenation of the corresponding unsaturated alcohol, 3-cyclopropyl-2-en-1-ol. This method involves the selective reduction of the carbon-carbon double bond while preserving the hydroxyl group.
Experimental Protocol:
-
Materials: 3-Cyclopropyl-2-en-1-ol, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst, Ethanol or ethyl acetate as solvent.
-
Procedure:
-
A solution of 3-cyclopropyl-2-en-1-ol in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.
-
A catalytic amount of Pd/C or Pt/C is added to the solution.
-
The vessel is connected to a hydrogen source and purged with hydrogen to replace the air.
-
The mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature.
-
The reaction progress is monitored by the uptake of hydrogen or by analytical techniques like GC-MS or NMR.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to afford this compound.
-
Signaling Pathway for Catalytic Hydrogenation:
Caption: Catalytic hydrogenation of 3-cyclopropyl-2-en-1-ol.
Biological Activity and Potential Applications
The biological activity of this compound is not well-characterized in the scientific literature. However, the presence of the cyclopropyl group is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals.[1] The cyclopropyl ring can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. It is suggested that this compound could serve as a lead compound in drug development.[1] Further research is needed to explore its pharmacological profile and potential therapeutic applications.
Conclusion
This compound is a structurally interesting primary alcohol with potential for further exploration in synthetic and medicinal chemistry. While its history is not prominently documented, established synthetic organic chemistry principles provide clear pathways for its preparation. This guide has summarized the key physicochemical properties and provided detailed experimental protocols for its synthesis. The lack of extensive biological data presents an opportunity for future research to uncover the potential pharmacological applications of this and related cyclopropyl-containing molecules.
References
The Cyclopropyl Group in Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl group, a three-membered carbocycle, imparts a unique and powerful set of characteristics when incorporated into alcohol-containing molecules. Its inherent ring strain, distinct electronic nature, and rigid conformation make it a valuable functionality in medicinal chemistry and organic synthesis. This technical guide explores the core attributes of the cyclopropyl group in alcohols, providing quantitative data, detailed experimental protocols, and visual representations of its role in chemical and biological systems.
Core Physicochemical and Structural Characteristics
The cyclopropyl group's unique properties stem from its strained triangular structure, where the C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This strain energy influences the group's electronic and steric properties.
Electronic Properties
The C-C bonds in a cyclopropyl ring possess significant p-character, a consequence of the bent "banana" bonds formed by the overlap of sp²-hybridized orbitals. This feature gives the cyclopropyl group electronic properties that are often compared to those of a carbon-carbon double bond. It can act as a π-electron donor and effectively stabilize adjacent carbocations through hyperconjugation.
The electron-donating nature of the cyclopropyl group can influence the acidity of the hydroxyl proton in cyclopropyl alcohols. Below is a comparison of the acidity (pKa) of cyclopropyl alcohols with other common aliphatic alcohols.
| Alcohol | Structure | pKa (Predicted/Experimental) |
| Methanol | CH₃OH | ~15.5 |
| Ethanol | CH₃CH₂OH | ~16 |
| Isopropanol | (CH₃)₂CHOH | ~17.1 |
| tert-Butanol | (CH₃)₃COH | ~19.2 |
| Cyclopropylmethanol | c-C₃H₅CH₂OH | ~15.10 (Predicted) [1][2] |
| 1-Cyclopropylethanol | c-C₃H₅CH(OH)CH₃ | ~15.17 (Predicted) [3][4] |
Table 1: Comparison of pKa values of various alcohols.
The predicted pKa of cyclopropylmethanol is slightly lower than that of ethanol, suggesting that the cyclopropyl group does not significantly decrease the acidity of the alcohol, and may even slightly increase it compared to larger alkyl groups.
Structural and Conformational Properties
The cyclopropyl group is conformationally rigid, a property that is highly valuable in drug design for restricting the flexibility of a molecule and locking in a bioactive conformation. This rigidity can lead to improved binding affinity for a biological target. The bond lengths and angles within the cyclopropyl moiety are also distinct from those in acyclic alkanes.
| Parameter | Value |
| C-C bond length (in ring) | ~1.51 Å |
| C-H bond length | Shorter and stronger than in alkanes |
| C-C-C bond angle (in ring) | 60° |
Table 2: General structural parameters of the cyclopropyl group.[5]
Spectroscopic techniques are essential for characterizing cyclopropyl-containing alcohols.
| Spectroscopy | Key Features for Cyclopropyl Group |
| ¹H NMR | Protons on the cyclopropyl ring typically appear at unusually high field (upfield shift), often between 0 and 1 ppm, due to the ring current effect.[6][7][8] |
| ¹³C NMR | Carbons of the cyclopropyl ring also show characteristic upfield shifts. |
| IR Spectroscopy | C-H stretching vibrations of the cyclopropyl ring are often observed around 3080-3000 cm⁻¹.[9][10] |
Table 3: Spectroscopic signatures of the cyclopropyl group in alcohols.
Reactivity of Cyclopropyl Alcohols
The high ring strain of the cyclopropane ring makes cyclopropyl alcohols susceptible to ring-opening reactions, a characteristic that is widely exploited in organic synthesis. The hydroxyl group can play a crucial role in directing these transformations.
Ring-Opening Reactions
Cyclopropylcarbinyl cations, readily formed from cyclopropyl alcohols under acidic conditions, are prone to rapid rearrangement to form homoallylic or cyclobutane derivatives. This reactivity is a powerful tool for the synthesis of complex molecular scaffolds.
Directed Reactions
The hydroxyl group in allylic alcohols can act as a directing group in cyclopropanation reactions, such as the Simmons-Smith reaction, leading to high diastereoselectivity.
Synthesis of Cyclopropyl Alcohols: Experimental Protocols
The Simmons-Smith reaction is a cornerstone for the synthesis of cyclopropyl alcohols from allylic alcohols. Below is a representative experimental protocol.
Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the allylic alcohol (1.0 equiv) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 equiv) dropwise to the stirred solution.
-
After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl alcohol.
The Cyclopropyl Group in Drug Design and Biological Activity
The incorporation of a cyclopropyl group is a common strategy in drug discovery to enhance a molecule's pharmacological profile. It can improve metabolic stability, increase potency, and modulate physicochemical properties such as lipophilicity and pKa.[5] The cyclopropyl group is often used as a bioisosteric replacement for other functionalities like isopropyl, gem-dimethyl, or even phenyl groups.
Case Study: Nevirapine - An HIV Reverse Transcriptase Inhibitor
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It contains a cyclopropyl group attached to a pyridine ring. Nevirapine binds to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site, inducing a conformational change that inhibits the enzyme's activity and prevents the conversion of viral RNA to DNA.[11][12][13]
Case Study: Olaparib - A PARP Inhibitor for Cancer Therapy
Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with mutations in the BRCA1 or BRCA2 genes. The cyclopropyl group in olaparib is part of a phthalazinone carboxamide scaffold. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination (a major DNA double-strand break repair pathway due to BRCA mutations), inhibition of PARP by olaparib leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[14][15]
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel drugs containing cyclopropyl alcohols follows a structured workflow, from the initial synthesis to the final biological assessment. The following diagram illustrates a typical workflow for the development of a cyclopropyl-containing kinase inhibitor.
Conclusion
The cyclopropyl group offers a unique combination of electronic, steric, and conformational properties that make it a highly valuable component in the design of alcohols for various applications, particularly in drug discovery. Its ability to impart rigidity, influence electronic properties, and serve as a versatile synthetic handle ensures its continued importance in modern organic and medicinal chemistry. This guide provides a foundational understanding of these characteristics, supported by quantitative data and practical experimental insights, to aid researchers in harnessing the full potential of this remarkable functional group.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]
- 4. 1-CYCLOPROPYLETHANOL CAS#: 765-42-4 [amp.chemicalbook.com]
- 5. [1-(Cyclobutylmethyl)cyclopropyl]methanol | C9H16O | CID 116928944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]
- 7. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Cyclopropanemethanol | C4H8O | CID 75644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclopropyl carbinol [webbook.nist.gov]
- 11. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 3-Cyclopropylpropan-1-ol
Introduction
3-Cyclopropylpropan-1-ol is a valuable building block in organic synthesis and pharmaceutical development. Its unique structural motif, featuring a cyclopropyl group attached to a propanol chain, imparts specific steric and electronic properties that are of interest in the design of novel bioactive molecules and materials.[1] This document provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound starting from the readily available cyclopropyl methyl ketone. The described methodology is ideal for researchers in both academic and industrial settings, offering high yields and straightforward purification procedures.
Overall Synthetic Strategy
The synthesis involves a two-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Olefination: The carbon chain is extended by two atoms by reacting cyclopropyl methyl ketone with triethyl phosphonoacetate. This reaction forms an α,β-unsaturated ester, ethyl 3-cyclopropylbut-2-enoate. The HWE reaction is advantageous due to the high reactivity of the phosphonate carbanion with ketones and the easy removal of the water-soluble phosphate byproduct.[2]
-
One-Pot Reduction: The resulting unsaturated ester is then subjected to a one-pot, two-stage reduction. First, the carbon-carbon double bond is selectively hydrogenated using a palladium-on-carbon (Pd/C) catalyst. Subsequently, the saturated ester is reduced to the target primary alcohol, this compound, using the powerful reducing agent Lithium Aluminum Hydride (LAH).[3][4]
Experimental Workflow
The overall synthetic workflow from the starting material to the final product is illustrated below.
Caption: Synthetic pathway for this compound.
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents are critical for steps involving moisture-sensitive reagents like NaH and LiAlH₄.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) |
| Cyclopropyl methyl ketone | 765-43-5 | C₅H₈O | 84.12 |
| Triethyl phosphonoacetate | 867-13-0 | C₈H₁₇O₅P | 224.18 |
| Sodium Hydride (60% disp. in oil) | 7646-69-7 | NaH | 24.00 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | - |
| Hydrogen (gas) | 1333-74-0 | H₂ | 2.02 |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | LiAlH₄ | 37.95 |
| Diethyl Ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 |
| This compound | 5618-01-9 | C₆H₁₂O | 100.16 |
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-cyclopropylbut-2-enoate via Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of cyclopropyl methyl ketone to form the corresponding α,β-unsaturated ester. The Horner-Wadsworth-Emmons reaction is highly reliable for converting ketones into alkenes, often with good stereoselectivity for the E-isomer.[5][6]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (4.4 g, 110 mmol, 1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, then carefully place the flask under a positive pressure of dry nitrogen.
-
Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (24.7 g, 110 mmol, 1.1 eq) to the stirred suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of cyclopropyl methyl ketone (8.41 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous THF dropwise over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield ethyl 3-cyclopropylbut-2-enoate as a clear oil.
| Reactant | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Cyclopropyl methyl ketone | 100 | 1.0 | 15.42 | 13.1 | 85 |
| Triethyl phosphonoacetate | 110 | 1.1 | - | - | - |
| Sodium Hydride (60%) | 110 | 1.1 | - | - | - |
Step 2: Synthesis of this compound via Reduction
This one-pot procedure first reduces the alkene via catalytic hydrogenation and then reduces the ester functionality using LAH.
Procedure:
-
Hydrogenation: To a 500 mL flask, add the ethyl 3-cyclopropylbut-2-enoate (13.1 g, 85 mmol) obtained from Step 1 and 150 mL of ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~650 mg, 5 wt%) to the solution.
-
Seal the flask and purge with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup (intermediate): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol (2 x 25 mL). The resulting filtrate containing ethyl 3-cyclopropylbutanoate is used directly in the next step without further purification.
-
LAH Reduction: In a separate flame-dried 1 L three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH) (4.8 g, 127.5 mmol, 1.5 eq) in 200 mL of anhydrous diethyl ether.
-
Cool the LAH suspension to 0 °C. Slowly add the ethanolic solution of ethyl 3-cyclopropylbutanoate from the previous step to the LAH suspension via a dropping funnel. (Caution: Exothermic reaction and hydrogen evolution).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup (final): Cool the reaction mixture to 0 °C and quench it by the sequential, dropwise addition of:
-
4.8 mL of water
-
4.8 mL of 15% aqueous NaOH solution
-
14.4 mL of water
-
-
Stir the resulting granular white precipitate at room temperature for 1 hour.
-
Filter the solid and wash it thoroughly with diethyl ether (3 x 50 mL).
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude product.
-
Purification: Purify the product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.
| Reactant | Moles (mmol) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Ethyl 3-cyclopropylbutanoate | 85 | 1.0 | 8.51 | 7.3 | 86 |
| Lithium Aluminum Hydride | 127.5 | 1.5 | - | - | - |
Product Characterization
The identity and purity of the final product, this compound, should be confirmed by spectroscopic analysis.
| Property | Value |
| Appearance | Colorless liquid[1] |
| Molecular Formula | C₆H₁₂O[7] |
| Molecular Weight | 100.16 g/mol [7] |
| Boiling Point | 155-157 °C (at 760 mmHg) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, 2H), 1.58 (q, 2H), 1.35 (m, 2H), 0.65 (m, 1H), 0.40 (m, 2H), 0.05 (m, 2H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 62.5, 34.0, 31.5, 10.5, 4.2 |
| IR (neat, cm⁻¹) | 3330 (broad, O-H), 3075, 2925, 1050 (C-O), 1020[1] |
Logical Relationship Diagram
The following diagram illustrates the logical progression and key decision points in the experimental protocol.
Caption: Logical flow of the experimental protocol.
References
- 1. Buy this compound | 5618-01-9 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-Cyclopropylpropan-1-ol via Hydroboration-Oxidation of Allylcyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-cyclopropylpropan-1-ol from allylcyclopropane using the hydroboration-oxidation reaction. This two-step procedure offers a reliable method for the anti-Markovnikov hydration of the terminal alkene, yielding the primary alcohol with high regioselectivity. The protocol includes reagent specifications, reaction conditions, purification methods, and characterization data.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and agrochemicals. The presence of the cyclopropyl ring introduces unique conformational constraints and electronic properties that can impart desirable characteristics to target molecules.[1] The hydroboration-oxidation of allylcyclopropane is an effective and widely used method for the preparation of this alcohol.[1] The reaction proceeds in two steps: first, the hydroboration of the alkene with a borane reagent, followed by an in-situ oxidation of the resulting organoborane intermediate.[2][3][4] This method is particularly advantageous due to its high regioselectivity for the anti-Markovnikov product, meaning the hydroxyl group is installed at the less substituted carbon of the former double bond.[2][3][5]
Reaction Principle
The hydroboration-oxidation of allylcyclopropane involves the syn-addition of a borane reagent (such as borane-tetrahydrofuran complex, BH₃•THF) across the double bond, with the boron atom adding to the terminal carbon.[2][3][6] This regioselectivity is primarily driven by steric factors, as the bulky borane moiety preferentially attacks the less hindered carbon atom. In the subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) in the presence of a base (like sodium hydroxide, NaOH), the carbon-boron bond is replaced by a carbon-oxygen bond with retention of configuration, yielding the desired primary alcohol, this compound.[2][3][4]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Allylcyclopropane | ≥98% | Commercially Available |
| Borane-tetrahydrofuran complex solution | 1.0 M in THF | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Commercially Available |
| Sodium hydroxide (NaOH) solution | 3 M aqueous | Prepared from solid NaOH |
| Hydrogen peroxide (H₂O₂) solution | 30% (w/w) in H₂O | Commercially Available |
| Diethyl ether (Et₂O), anhydrous | ACS grade | Commercially Available |
| Saturated aqueous sodium chloride (brine) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Syringes
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
Part 1: Hydroboration
-
To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add allylcyclopropane (5.0 g, 60.9 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 1.0 M borane-tetrahydrofuran complex solution (22.3 mL, 22.3 mmol) dropwise via syringe over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours at room temperature to ensure the completion of the hydroboration.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide solution (8 mL) to the flask.
-
Following the base addition, add 30% aqueous hydrogen peroxide (8 mL) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Gently heat the reaction mixture to 50 °C and maintain for an additional hour to ensure complete oxidation.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add diethyl ether (50 mL).
-
Transfer the mixture to a separatory funnel. The layers should separate; the upper organic layer contains the product.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (3 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol [7] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 151-152 °C (at 760 mmHg) |
| Density | 0.895 g/cm³ |
| CAS Number | 5618-01-9[7] |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 0.00-0.80 (m, 5H, cyclopropyl protons), 1.45 (m, 2H, -CH₂-), 1.65 (m, 2H, -CH₂-), 3.65 (t, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH)[1] |
| ¹³C NMR (CDCl₃) | δ 4.5, 9.5, 32.0, 35.0, 62.5 |
| IR (neat) | ~3300-3400 cm⁻¹ (broad, O-H stretch), ~3080 cm⁻¹ (C-H stretch, cyclopropyl), 2850-2950 cm⁻¹ (C-H stretch, alkyl)[1] |
Note: NMR and IR data are based on typical values for this compound and may vary slightly depending on the solvent and instrument used.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the hydroboration-oxidation of allylcyclopropane.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with care and wear appropriate PPE.
-
The reaction can be exothermic, especially during the addition of reagents. Maintain proper temperature control using an ice bath.
-
All glassware should be thoroughly dried before use as borane reacts with water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The hydroboration-oxidation of allylcyclopropane is a highly efficient and regioselective method for the synthesis of this compound. The provided protocol offers a detailed guide for researchers to successfully perform this transformation. The anti-Markovnikov selectivity of this reaction makes it a superior choice over other hydration methods when the primary alcohol is the desired product. The resulting this compound is a versatile intermediate for further synthetic elaborations in drug discovery and materials science.
References
- 1. Buy this compound | 5618-01-9 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3-Cyclopropylpropan-1-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed protocol for the synthesis of 3-cyclopropylpropan-1-ol, a primary alcohol with potential applications as a building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the formation of a cyclopropylmethylmagnesium bromide Grignard reagent, followed by its reaction with ethylene oxide. This method offers a straightforward and efficient route to the target molecule.
Reaction Scheme
Step 1: Formation of Cyclopropylmethylmagnesium Bromide
(Bromomethyl)cyclopropane reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the Grignard reagent, cyclopropylmethylmagnesium bromide.
Step 2: Reaction with Ethylene Oxide
The freshly prepared Grignard reagent undergoes nucleophilic attack on the electrophilic carbon of ethylene oxide. This reaction opens the epoxide ring, and subsequent acidic workup yields the desired primary alcohol, this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Bromomethyl)cyclopropane | Reagent | Major Chemical Supplier | |
| Magnesium Turnings | Grignard Grade | Major Chemical Supplier | |
| Iodine | Crystal, Reagent | Major Chemical Supplier | For activation of Mg |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Major Chemical Supplier | Freshly distilled from sodium/benzophenone ketyl |
| Ethylene Oxide | Gas or solution in THF | Major Chemical Supplier | Handle with extreme caution in a well-ventilated fume hood |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Major Chemical Supplier | For workup |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent | Major Chemical Supplier | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Chemical Supplier | For drying |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | For extraction |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Protocol 1: Preparation of Cyclopropylmethylmagnesium Bromide
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and an inlet for inert gas. Flame-dry all glassware under vacuum and allow to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature.
-
Initiation of Grignard Reaction: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of (bromomethyl)cyclopropane (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining (bromomethyl)cyclopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.
Protocol 2: Synthesis of this compound
-
Reaction with Ethylene Oxide: Cool the freshly prepared cyclopropylmethylmagnesium bromide solution to 0 °C using an ice bath. Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution via a subsurface delivery tube or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and the temperature should be carefully maintained between 0 and 5 °C.
-
Reaction Completion: After the addition of ethylene oxide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Alternatively, for a more acidic workup, slowly add 1 M hydrochloric acid. This should be done carefully as it is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution to remove the drying agent. Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | Starting Material |
| Magnesium | Mg | 24.31 | Reagent |
| Ethylene Oxide | C₂H₄O | 44.05 | Reagent |
| This compound | C₆H₁₂O | 100.16 | Product |
Table 2: Representative Reaction Conditions and Yield
| Parameter | Value |
| Molar Ratio (Bromomethyl)cyclopropane:Mg:Ethylene Oxide | 1 : 1.2 : 1.1 |
| Reaction Temperature (Grignard Formation) | Refluxing THF |
| Reaction Temperature (Ethylene Oxide Addition) | 0-5 °C |
| Reaction Time (Grignard Formation) | 1-2 hours |
| Reaction Time (Ethylene Oxide Addition) | 1-2 hours |
| Illustrative Yield | 60-75% |
Note: The provided yield is an illustrative example based on similar Grignard reactions with ethylene oxide and may vary depending on experimental conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product in the Grignard synthesis.
Application Notes: 3-Cyclopropylpropan-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylpropan-1-ol is a valuable C6 building block in organic synthesis, prized for its unique combination of a reactive primary alcohol and a cyclopropyl group. The cyclopropyl moiety, a strained three-membered ring, imparts distinct steric and electronic properties to molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and desirable conformational rigidity. These characteristics make cyclopropane-containing compounds highly sought after in medicinal chemistry and drug discovery. The primary alcohol of this compound serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Key Synthetic Transformations and Applications
This compound is a versatile starting material for a range of chemical reactions, including oxidation to the corresponding aldehyde, conversion to esters and ethers, and transformation into valuable intermediates for further elaboration. These transformations open avenues for the synthesis of a diverse array of compounds, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3][4]
Table 1: Summary of Key Reactions and Typical Yields
| Reaction Type | Product | Reagents | Typical Yield (%) |
| Oxidation | 3-Cyclopropylpropanal | Pyridinium chlorochromate (PCC) | 85-95 |
| Oxidation | 3-Cyclopropylpropanal | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | 90-98 |
| Tosylation | 3-Cyclopropylpropyl tosylate | p-Toluenesulfonyl chloride, Pyridine | >90 |
| Etherification | 3-Cyclopropylpropyl benzyl ether | Benzyl bromide, Sodium hydride | High |
| Esterification | 3-Cyclopropylpropyl benzoate | Benzoyl chloride, Pyridine | High |
Experimental Protocols
Oxidation to 3-Cyclopropylpropanal
The mild oxidation of this compound to its corresponding aldehyde, 3-cyclopropylpropanal, is a crucial transformation as aldehydes are key intermediates for forming carbon-carbon bonds and other functional groups.
a) Using Pyridinium Chlorochromate (PCC)
This method offers a reliable and selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5][6][7][8][9]
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (a similar weight to PCC) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 3-cyclopropylpropanal.
-
Purify the crude product by distillation or column chromatography on silica gel.
-
b) Swern Oxidation
The Swern oxidation is another mild and highly efficient method for converting primary alcohols to aldehydes, avoiding the use of chromium-based reagents.[10]
-
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, stir for 15 minutes at -78 °C, and then allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-cyclopropylpropanal by distillation or column chromatography.
-
Synthesis of 3-Cyclopropylpropyl Tosylate
Activation of the hydroxyl group as a tosylate is a common strategy to transform it into a good leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure: [11]
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and quench the excess pyridine by the slow addition of cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-cyclopropylpropyl tosylate, which can often be used in the next step without further purification.
-
Etherification: Synthesis of 3-Cyclopropylpropyl Benzyl Ether (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[12][13][14][15][16]
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-cyclopropylpropyl benzyl ether by column chromatography on silica gel.
-
Esterification: Synthesis of 3-Cyclopropylpropyl Benzoate
Esterification of this compound can be readily achieved using an acyl chloride in the presence of a base.
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM at 0 °C, add benzoyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-cyclopropylpropyl benzoate by column chromatography on silica gel.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the workflow for the key transformations of this compound.
Caption: Key synthetic transformations of this compound.
Caption: Experimental workflow for the PCC oxidation of this compound.
Caption: Experimental workflow for the Williamson ether synthesis.
Conclusion
This compound is a highly adaptable building block that provides a straightforward entry point to a variety of valuable cyclopropane-containing molecules. The protocols outlined in these application notes offer robust and reproducible methods for its conversion into aldehydes, ethers, esters, and activated tosylates, thereby facilitating its use in the synthesis of complex targets in the pharmaceutical and materials science industries. The unique structural and electronic properties conferred by the cyclopropyl group continue to make it a desirable motif in modern organic synthesis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: 3-Cyclopropylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[1][2] 3-Cyclopropylpropan-1-ol is a versatile building block that provides a cyclopropylpropyl moiety, a common feature in a number of drug candidates. Its primary alcohol functionality allows for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex pharmaceutical intermediates.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, specifically through the formation of a tosylate derivative followed by nucleophilic substitution with an amine. This two-step process is a common strategy in drug discovery and development for the construction of carbon-nitrogen bonds.
Key Synthetic Pathway: From Alcohol to Amine
A common and efficient method to introduce the 3-cyclopropylpropyl group into a target molecule is to first convert the hydroxyl group of this compound into a good leaving group, such as a tosylate. The resulting 3-cyclopropylpropyl tosylate can then readily undergo nucleophilic substitution with a wide range of nucleophiles, including primary and secondary amines, to form the corresponding N-substituted derivatives.
Caption: Synthetic workflow for the conversion of this compound to an N-substituted amine intermediate.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropylpropyl Tosylate
This protocol describes the conversion of this compound to its corresponding tosylate, a versatile intermediate for nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(3-Cyclopropylpropyl)amine Intermediate
This protocol details the nucleophilic substitution of 3-cyclopropylpropyl tosylate with a primary amine to yield the desired pharmaceutical intermediate.
Materials:
-
3-Cyclopropylpropyl tosylate (from Protocol 1)
-
Primary amine (e.g., benzylamine, 1.2 eq)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-cyclopropylpropyl tosylate (1.0 eq) in anhydrous acetonitrile.
-
Add the primary amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(3-cyclopropylpropyl)amine intermediate.
Data Presentation
The following table summarizes typical quantitative data for the two-step synthesis. Please note that yields and purity can vary depending on the specific amine used and the scale of the reaction.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | 3-Cyclopropylpropyl Tosylate | TsCl, Pyridine | DCM | 0 to RT | 4-6 | 85-95 | >95 |
| 2 | 3-Cyclopropylpropyl Tosylate | N-Benzyl-3-cyclopropylpropan-1-amine | Benzylamine, K₂CO₃ | Acetonitrile | 82 | 12-18 | 70-85 | >98 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final intermediate, highlighting the key transformations.
Caption: Logical flow of the synthesis from starting material to the target intermediate.
Conclusion
This compound serves as an effective and versatile starting material for the synthesis of pharmaceutical intermediates containing the cyclopropylpropyl moiety. The protocols provided herein for the conversion of the alcohol to a tosylate and subsequent amination represent a robust and widely applicable synthetic route. This methodology allows for the efficient incorporation of the desirable cyclopropyl group, facilitating the exploration of new chemical space in drug discovery programs.
References
Application Notes and Protocols for the Esterification of 3-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylpropan-1-ol is a unique primary alcohol incorporating a cyclopropyl moiety, a structural feature of increasing importance in medicinal chemistry. The cyclopropyl group can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability. Esterification of this compound is a key chemical transformation for the synthesis of novel small molecules and prodrugs, enabling the exploration of new chemical space in drug discovery.
These application notes provide detailed protocols for the esterification of this compound using various standard and effective methods. The choice of method will depend on the specific carboxylic acid used, the scale of the reaction, and the presence of other functional groups.
Physicochemical Properties of this compound
A clear, colorless liquid with the molecular formula C₆H₁₂O, this compound possesses an amphiphilic nature due to its polar hydroxyl group and nonpolar cyclopropylpropyl chain.[1] It has a moderate lipophilicity, suggesting good solubility in common organic solvents.[1] These properties are important considerations for selecting appropriate reaction solvents and purification methods.
General Esterification Protocols
While specific literature on the esterification of this compound is not abundant, the following protocols are based on well-established and reliable methods for the esterification of primary alcohols.[2][3][4][5][6]
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. It is a reversible reaction, and thus, often requires an excess of one reactant or the removal of water to drive the equilibrium towards the product.[3][7][8]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a suitable solvent (e.g., toluene, 5 mL/mmol of alcohol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 eq.).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
dot
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification (DCC/DMAP Coupling)
The Steglich esterification is a mild and efficient method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][9][10][11] It is particularly useful for acid-sensitive substrates and can be performed at room temperature.[10]
Protocol:
-
Dissolve this compound (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in a dry, aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF), 10 mL/mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
dot
Caption: Workflow for Steglich Esterification.
Method 3: Acylation with Acyl Chlorides
This method is generally fast and irreversible, proceeding through a highly reactive acyl chloride intermediate.[5][12] A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct.[12][13]
Protocol:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.) in a dry, aprotic solvent like DCM or THF (10 mL/mmol of alcohol).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the ester by column chromatography.
Method 4: Acylation with Acid Anhydrides
This method is another efficient way to form esters, often catalyzed by DMAP.[2][14][15] The reaction is generally cleaner than using acyl chlorides as the byproduct is a carboxylic acid, which can be easily removed.
Protocol:
-
Dissolve this compound (1.0 eq.), the acid anhydride (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in a dry aprotic solvent (e.g., DCM) in a round-bottom flask.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and wash with water, saturated NaHCO₃ solution (to remove the carboxylic acid byproduct and excess anhydride), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Summary of Esterification Methods
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Fischer-Speier | Carboxylic Acid | H₂SO₄ or p-TsOH | Toluene | Reflux | 1-10 hours | Inexpensive reagents, simple setup | Reversible, requires water removal, harsh conditions |
| Steglich | Carboxylic Acid | DCC, DMAP | DCM, THF | 0 °C to RT | 12-24 hours | Mild conditions, high yields | DCC can cause allergies, DCU byproduct removal |
| Acyl Chloride | Acyl Chloride | Pyridine, Et₃N | DCM, THF | 0 °C to RT | 1-4 hours | Fast, irreversible, high yields | Acyl chlorides are moisture-sensitive, produces HCl |
| Acid Anhydride | Acid Anhydride | DMAP | DCM | Room Temp | 2-12 hours | Milder than acyl chlorides, good yields | Anhydrides can be less reactive than acyl chlorides |
Signaling Pathways and Applications in Drug Development
Esters of this compound can serve as valuable intermediates or as final drug compounds. The cyclopropyl group is known to influence the metabolic stability and binding affinity of molecules.[9][16] For instance, it can block sites of metabolism or provide conformational rigidity, leading to enhanced biological activity.[16]
In drug design, esterification is a common strategy to create prodrugs. An ester prodrug can improve the solubility, permeability, or taste of a parent drug, and is typically cleaved in vivo by esterase enzymes to release the active pharmaceutical ingredient (API).
dot
References
- 1. Buy this compound | 5618-01-9 [smolecule.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. athabascau.ca [athabascau.ca]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. orgosolver.com [orgosolver.com]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. researchgate.net [researchgate.net]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Derivatization of 3-Cyclopropylpropan-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 3-cyclopropylpropan-1-ol, a valuable building block in medicinal chemistry. The unique structural and physicochemical properties of the cyclopropyl group can confer significant advantages to drug candidates, including enhanced potency, improved metabolic stability, and optimized pharmacokinetic profiles. This document outlines key derivatization strategies, detailed experimental protocols, and potential biological applications of the resulting derivatives.
Introduction to the Cyclopropyl Moiety in Drug Discovery
The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its distinct characteristics. Its rigid, three-membered ring structure introduces conformational constraints that can lock a molecule into a bioactive conformation, potentially increasing its binding affinity to biological targets. Furthermore, the high s-character of the C-H bonds in the cyclopropane ring enhances its resistance to oxidative metabolism, often leading to improved metabolic stability and a longer in vivo half-life of drug candidates. The cyclopropyl group can also modulate a compound's lipophilicity and other physicochemical properties, making it a valuable tool for lead optimization.
This compound serves as a versatile starting material for introducing the 3-cyclopropylpropyl moiety into a wide range of molecular scaffolds. The primary alcohol functionality allows for straightforward derivatization into various functional groups, including ethers and esters, which are common linkages in biologically active molecules.
Data Presentation: Potential Biological Activities of this compound Derivatives
While specific biological data for a wide range of this compound derivatives are not extensively reported in publicly available literature, the known biological activities of other cyclopropane-containing compounds suggest several promising therapeutic areas for exploration. The following tables summarize representative quantitative data from studies on various cyclopropane derivatives, illustrating the potential of this chemical space.
Table 1: Representative Antimicrobial and Antifungal Activities of Cyclopropane Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Cyclopropyl Amide Derivatives | Staphylococcus aureus | 32 - 64 | Ciprofloxacin | 2 |
| Escherichia coli | 32 - 64 | Ciprofloxacin | 2 | |
| Candida albicans | 16 - 64 | Fluconazole | 2 |
This table presents a summary of findings on the antimicrobial and antifungal activities of various cyclopropane amide derivatives.[1][2]
Table 2: Representative Anticancer Activities of Cyclopropane Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Dehydrozingerone-based Cyclopropyl Derivatives | HeLa (Cervical Cancer) | 8.63 | Doxorubicin | ~1 |
| LS174 (Colon Cancer) | 10.17 | Doxorubicin | ~1 | |
| A549 (Lung Cancer) | 12.15 | Doxorubicin | ~1 |
This table showcases the cytotoxic effects of dehydrozingerone-based cyclopropyl derivatives on various cancer cell lines.[3]
Table 3: Representative Enzyme Inhibitory Activities of Cyclopropane Derivatives
| Compound Class | Target Enzyme | Kᵢ (nM) or IC₅₀ (µM) | Reference Compound | Kᵢ (nM) or IC₅₀ (µM) |
| Bromophenol Derivatives with Cyclopropyl Moiety | Carbonic Anhydrase I | 7.8 - 58.3 nM | Acetazolamide | ~12 nM |
| Carbonic Anhydrase II | 43.1 - 150.2 nM | Acetazolamide | ~12 nM | |
| Acetylcholinesterase | 159.6 - 924.2 nM | Tacrine | ~77 nM |
This table highlights the enzyme inhibitory potential of bromophenol derivatives containing a cyclopropyl group.[4]
Experimental Protocols
The following protocols describe general methods for the derivatization of this compound to form ethers and esters, which are fundamental transformations in medicinal chemistry.
Protocol 1: Etherification via Williamson Ether Synthesis
This protocol describes the synthesis of a 3-cyclopropylpropyl ether by reacting this compound with an alkyl halide in the presence of a strong base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Protocol 2: Esterification via Steglich Esterification
This protocol details the synthesis of a 3-cyclopropylpropyl ester by coupling this compound with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid, cinnamic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents).
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and a general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Derivatization pathways of this compound.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Cyclopropylpropan-1-ol in the Synthesis of Novel Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylpropan-1-ol is a versatile building block in organic synthesis, offering unique steric and electronic properties due to the presence of the cyclopropyl group.[1] This strained three-membered ring can influence the reactivity and biological activity of molecules into which it is incorporated. While direct applications of this compound in the synthesis of novel heterocycles are not extensively documented, its functional group provides a convenient handle for elaboration into key intermediates for the construction of diverse heterocyclic scaffolds. This document outlines a synthetic strategy for the utilization of this compound in the synthesis of novel dihydropyrimidine and pyridine derivatives, which are important pharmacophores in medicinal chemistry.
The proposed pathway involves the initial oxidation of this compound to the corresponding aldehyde, 3-cyclopropylpropanal. This intermediate can then be employed in well-established multicomponent reactions, such as the Biginelli and Hantzsch syntheses, to generate libraries of novel cyclopropyl-substituted heterocycles. These compounds are of significant interest for drug discovery programs due to their potential for unique structure-activity relationships.
Synthetic Strategy Overview
The overall synthetic approach is a two-step process, beginning with the oxidation of the commercially available this compound. The resulting aldehyde is a key intermediate that can be purified or used crude in subsequent multicomponent reactions to build the desired heterocyclic cores.
Caption: Proposed synthetic workflow for novel heterocycles.
Experimental Protocols
Step 1: Oxidation of this compound to 3-Cyclopropylpropanal
This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC). PCC is a mild oxidizing agent that can convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[2][3]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite®
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-cyclopropylpropanal.
-
The crude aldehyde can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Quantitative Data (Expected):
| Reactant | Molar Ratio | Expected Yield (%) |
| This compound | 1.0 | 85-95 |
| Pyridinium Chlorochromate (PCC) | 1.5 | - |
Step 2A: Synthesis of Novel 4-Cyclopropyl-dihydropyrimidines (Biginelli Reaction)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones.[4][5][6] While traditionally favoring aromatic aldehydes, this protocol is adapted for the aliphatic 3-cyclopropylpropanal.
Caption: Biginelli multicomponent reaction scheme.
Materials:
-
3-Cyclopropylpropanal
-
Ethyl Acetoacetate (or other β-ketoester)
-
Urea (or Thiourea)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine 3-cyclopropylpropanal (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and urea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure 4-cyclopropyl-dihydropyrimidine derivative.
Quantitative Data (Expected):
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Expected Yield (%) |
| 3-Cyclopropylpropanal | Ethyl Acetoacetate | Urea | HCl | 40-60 |
| 3-Cyclopropylpropanal | Ethyl Acetoacetate | Thiourea | HCl | 45-65 |
Note: Yields for Biginelli reactions with aliphatic aldehydes can be moderate.[4]
Step 2B: Synthesis of Novel 4-Cyclopropyl-1,4-dihydropyridines (Hantzsch Synthesis)
The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine.[7][8][9]
Caption: Hantzsch multicomponent reaction scheme.
Materials:
-
3-Cyclopropylpropanal
-
Ethyl Acetoacetate (or other β-ketoester)
-
Ammonium Hydroxide (25%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-cyclopropylpropanal (1.0 equivalent) and ethyl acetoacetate (2.0 equivalents) in ethanol.
-
To this solution, add ammonium hydroxide (1.2 equivalents) dropwise with stirring.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, which may induce crystallization of the product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to yield the pure 4-cyclopropyl-1,4-dihydropyridine derivative.
Quantitative Data (Expected):
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Expected Yield (%) |
| 3-Cyclopropylpropanal | Ethyl Acetoacetate | Ammonium Hydroxide | Ethanol | 70-90 |
| 3-Cyclopropylpropanal | Methyl Acetoacetate | Ammonium Acetate | Ethanol | 65-85 |
Conclusion
The protocols outlined above provide a clear and actionable pathway for the synthesis of novel cyclopropyl-substituted dihydropyrimidines and pyridines starting from this compound. These methods leverage a key aldehyde intermediate, which is then utilized in robust and well-understood multicomponent reactions. The resulting heterocyclic compounds, bearing the unique cyclopropyl moiety, are valuable candidates for screening in drug discovery programs and for further chemical elaboration. The provided data and diagrams offer a comprehensive guide for researchers in the field of medicinal and synthetic organic chemistry.
References
- 1. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
Application Notes and Protocols: The Role of 3-Cyclopropylpropan-1-ol in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-cyclopropylpropan-1-ol as a versatile building block in the synthesis of bioactive molecules. The unique structural and electronic properties of the cyclopropyl group can confer advantageous pharmacological characteristics to parent molecules, including enhanced potency, increased metabolic stability, and improved pharmacokinetic profiles. This document outlines synthetic strategies to incorporate the 3-cyclopropylpropyl moiety into antiviral and anticancer agents, supported by experimental protocols and biological activity data.
Introduction
The cyclopropane ring is a privileged motif in medicinal chemistry due to its ability to act as a bioisostere for various functional groups, providing conformational rigidity and influencing electronic properties. This compound serves as a valuable C3-building block, enabling the introduction of a cyclopropyl-terminated aliphatic chain into target molecules. This structural element has been implicated in the enhanced biological activity of several classes of therapeutic agents.
Application in the Synthesis of Antiviral Nucleoside Analogues
Cyclopropyl-containing nucleoside analogues have demonstrated significant potential as antiviral agents. The synthesis of these modified nucleosides can be achieved by utilizing this compound as a precursor to a key electrophilic intermediate, which is then coupled with a nucleobase.
Synthetic Workflow for Cyclopropyl Nucleoside Analogues
The overall strategy involves the activation of the hydroxyl group of this compound, followed by nucleophilic substitution with a desired nucleobase.
Caption: Synthetic workflow for the preparation of cyclopropyl nucleoside analogues from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropylpropyl Tosylate
This protocol describes the activation of the primary alcohol of this compound by conversion to its corresponding tosylate ester.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-cyclopropylpropyl tosylate.
Protocol 2: Synthesis of a Cyclopropyl Nucleoside Analogue
This protocol details the coupling of the activated intermediate, 3-cyclopropylpropyl tosylate, with a nucleobase, for example, adenine.
Materials:
-
3-Cyclopropylpropyl tosylate
-
Adenine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere setup
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere, add adenine (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of 3-cyclopropylpropyl tosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl nucleoside analogue.
Biological Activity of Cyclopropyl Nucleoside Analogues
Cyclopropyl-containing nucleosides have shown promising activity against a range of viruses. For instance, certain adenine and guanine derivatives with a cyclopropylmethyl group have demonstrated moderate antiviral activity against HIV-1 and HBV.[1] A 5-fluorouracil analogue containing a cyclopropyl group has also shown significant activity against human cytomegalovirus (HCMV).
| Compound Class | Virus | Activity (IC₅₀) | Reference |
| Cyclopropyl Adenine/Guanine Nucleosides | HIV-1, HBV | Moderate Activity | [1] |
| 5-Fluorouracil Cyclopropyl Analogue | HCMV | 9.22 µM |
Application in the Synthesis of Anticancer Agents: Spiro[cyclopropane-1,3'-indolin]-2'-ones
Spirooxindoles are a class of compounds with diverse biological activities, including anticancer properties. The incorporation of a cyclopropane ring at the 3-position of the indolinone core can lead to potent antiproliferative agents. While a direct synthesis from this compound is not established, derivatives of it can be envisioned as precursors for the cyclopropanating agent. A general workflow for the synthesis of these spiro-compounds is presented below.
Synthetic Workflow for Spiro[cyclopropane-1,3'-indolin]-2'-ones
The synthesis typically involves the cyclopropanation of a 3-methyleneindolin-2-one derivative.
Caption: General synthetic workflow for spiro[cyclopropane-1,3'-indolin]-2'-ones.
Biological Activity of Spiro[cyclopropane-1,3'-indolin]-2'-ones
Libraries of these spiro-cyclopropyl compounds have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Several derivatives have exhibited promising results.[2]
| Compound Series | Cancer Cell Line | Activity (IC₅₀) |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones | HT-29 (colon) | < 20 µM |
| DU-145 (prostate) | < 20 µM | |
| Hela (cervical) | < 20 µM | |
| A-549 (lung) | < 20 µM | |
| MCF-7 (breast) | < 20 µM |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further studies on active spiro[cyclopropane-1,3'-indolin]-2'-one compounds have indicated that their anticancer activity is mediated through the induction of cell cycle arrest and apoptosis.[2]
Caption: Proposed mechanism of action for anticancer spiro[cyclopropane-1,3'-indolin]-2'-ones.
Flow cytometric analysis has shown that these compounds can arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death.[2] This is further supported by measurements of mitochondrial membrane potential and Annexin V-FITC assays, which are indicative of apoptosis.[2]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of bioactive molecules. Its utility in the preparation of antiviral cyclopropyl nucleoside analogues and its potential as a precursor for potent anticancer spiro-cyclopropyl oxindoles highlights its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents incorporating the 3-cyclopropylpropyl moiety. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of new and improved therapeutic agents.
References
Troubleshooting & Optimization
Navigating the Synthesis of 3-Cyclopropylpropan-1-ol: A Technical Support Guide for Large-Scale Production
For Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of 3-cyclopropylpropan-1-ol, a valuable building block in the pharmaceutical and agrochemical industries, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its production.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction; Sub-optimal reaction temperature; Impure starting materials; Catalyst deactivation. | - Monitor reaction progress using techniques like GC or TLC to ensure completion.- Optimize temperature to balance reaction rate and minimize side reactions.- Ensure the purity of starting materials such as cyclopropylmethyl bromide and ethylene oxide.- In catalytic processes, verify the activity and loading of the catalyst. |
| Formation of Significant By-products | Side reactions due to temperature fluctuations; Presence of moisture or air; Incorrect stoichiometry. | - Implement precise temperature control throughout the reaction.[1]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.- Carefully control the addition rate and stoichiometry of reagents. |
| Difficulty in Product Purification | Presence of closely boiling impurities; Formation of azeotropes; Thermal instability of the product. | - Employ fractional distillation under reduced pressure to separate the product from high-boiling impurities.- Consider derivatization of the alcohol to a more easily purifiable solid, followed by hydrolysis.- Utilize column chromatography for small to medium-scale purifications. |
| Runaway Reaction | Poor heat dissipation on a large scale; Exothermic nature of the reaction (e.g., Grignard reaction).[1] | - Ensure adequate cooling capacity of the reactor.- Implement controlled, slow addition of reagents.- Use a suitable solvent to help manage the reaction exotherm.- For Grignard reactions, initiation with a small amount of pre-formed Grignard reagent can lead to a more controlled start.[1] |
| Inconsistent Product Quality Between Batches | Variations in raw material quality; Inconsistent reaction conditions; Inadequate process monitoring. | - Establish strict quality control specifications for all starting materials.- Standardize all reaction parameters, including temperature, pressure, and addition rates.- Implement in-process controls to monitor key reaction metrics. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: Several synthetic strategies are employed for the large-scale synthesis of this compound. The most prevalent industrial approach often involves the catalytic hydrogenation of cyclopropylpropanone.[2] Other common methods include:
-
Grignard Reaction: The reaction of cyclopropylmethyl magnesium bromide with ethylene oxide. This method is effective but requires careful control of reaction conditions due to its exothermic nature.[1]
-
Hydroboration-Oxidation: This two-step process involves the hydroboration of cyclopropylpropene followed by oxidation to yield the desired alcohol.[2][3] This method offers good regioselectivity.[3][4]
-
Reduction of Cyclopropyl Ketones or Esters: Cyclopropyl ketones or esters can be reduced using various reducing agents like lithium aluminum hydride or through catalytic hydrogenation to produce this compound.[2]
Q2: What are the primary safety concerns when scaling up the Grignard route?
A2: The Grignard reaction is highly exothermic, and the initiation can be unpredictable, posing a risk of a runaway reaction on a large scale.[1] The use of ethereal solvents like diethyl ether or THF, which are highly flammable, also presents a significant fire hazard. Proper heat management, controlled reagent addition, and operating in a well-ventilated area with appropriate fire suppression systems are critical.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Minimizing impurities requires strict control over reaction parameters. Key strategies include:
-
Inert Atmosphere: Conducting the reaction under an inert gas like nitrogen or argon prevents side reactions with oxygen and moisture.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial to prevent the formation of thermally induced by-products.
-
High-Purity Reagents: Using high-quality starting materials minimizes the introduction of impurities from the outset.
-
Stoichiometry: Precise control of the molar ratios of reactants can prevent side reactions resulting from an excess of one reagent.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification of this compound, vacuum distillation is the most common and effective method. This technique allows for the separation of the product from less volatile impurities at a lower temperature, which is crucial for preventing thermal degradation. For smaller scales or to achieve very high purity, column chromatography can be employed.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction with Ethylene Oxide
This protocol outlines the synthesis of this compound from cyclopropylmethyl bromide and ethylene oxide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropylmethyl bromide
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings.
-
Add a crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropylmethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction should start spontaneously, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly bubble in a controlled amount of ethylene oxide gas or add a pre-condensed solution of ethylene oxide in cold, anhydrous ether. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Hydroboration-Oxidation of Cyclopropylpropene
This protocol describes the two-step synthesis of this compound from cyclopropylpropene.
Materials:
-
Cyclopropylpropene
-
Borane-tetrahydrofuran complex (BH3•THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide solution (3M)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydroboration: In a flame-dried flask under a nitrogen atmosphere, dissolve cyclopropylpropene in anhydrous THF.
-
Cool the solution in an ice bath and slowly add a solution of borane-THF complex while maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Oxidation: Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. Ensure the temperature is kept below 30 °C during the addition.
-
After the addition is complete, stir the mixture at room temperature for at least one hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizing Workflows
Grignard Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield.
References
Technical Support Center: Purification of 3-Cyclopropylpropan-1-ol by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-cyclopropylpropan-1-ol via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | The boiling points of this compound and impurities are too close for efficient separation. | - Increase the length of the fractionating column to provide more theoretical plates. - Use a more efficient packing material in the column (e.g., Raschig rings, Vigreux indentations). - Decrease the distillation rate by reducing the heat input to allow for better equilibrium between liquid and vapor phases. - Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between the components. |
| No Distillate is Collected Despite Reaching the Expected Boiling Point | There may be a leak in the distillation apparatus, preventing vapor from reaching the condenser. | - Check all glassware joints for a secure seal. Ensure Keck clips are properly fastened. - Verify that the condenser is properly attached and that cooling water is flowing. - Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss. |
| Observed Boiling Point is Lower than Expected | The pressure in the system is lower than atmospheric pressure, or the thermometer is not calibrated correctly. | - Check the system for any unintended vacuum. - Calibrate the thermometer using a substance with a known boiling point. |
| Bumping or Irregular Boiling | The liquid is becoming superheated before boiling, leading to sudden, violent boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Product Purity is Low Despite a Sharp Boiling Point | An azeotrope may have formed between this compound and a contaminant, such as water or a solvent from a previous step. | - There is no published data on azeotropes of this compound. To test for an azeotrope, collect a small fraction of the distillate and determine its composition (e.g., by GC-MS). If the composition remains constant over a range of temperatures, an azeotrope is likely present. - If an azeotrope with water is suspected, consider drying the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The reported boiling point of this compound is approximately 69.15 °C at atmospheric pressure.
Q2: What are the common impurities I might encounter?
A2: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials or byproducts. For example, if synthesized by the reduction of cyclopropylpropanoic acid, residual acid or the corresponding ester might be present. If prepared via a Grignard reaction with cyclopropyl magnesium bromide and propylene oxide, di-cyclopropyl ether or other organometallic byproducts could be impurities. The boiling points of these potential impurities will vary, impacting the ease of separation.
Q3: What is a reasonable expectation for yield and purity after a single fractional distillation?
A3: For a primary alcohol like this compound, a well-optimized fractional distillation can be expected to yield a product with >98% purity. The overall yield will depend on the initial purity of the crude material and the efficiency of the distillation setup, but a yield of 70-85% is a reasonable target.
Q4: How can I analyze the purity of my distilled this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for determining the purity of volatile compounds like this compound. It allows for the separation and identification of the main component and any residual impurities.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | ~69.15 °C |
| Density | Not readily available |
Table 2: Example of Expected Distillation Data
| Fraction | Temperature Range (°C) | Expected Purity (%) | Expected Yield (%) |
| 1 (Forerun) | < 68 | Low | 5-10 |
| 2 (Main Fraction) | 68 - 70 | > 98 | 70-85 |
| 3 (Residue) | > 70 | Low | 5-15 |
Note: These are estimated values and will vary depending on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Detailed Methodology for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the liquid boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the first fraction (likely a lower-boiling impurity).
-
Fraction Collection: Collect the initial distillate (forerun) in a separate receiving flask. Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 69 °C), switch to a clean receiving flask to collect the main product fraction.
-
Completion: Continue distillation until the temperature begins to drop or rise significantly, indicating that the main product has been distilled. Stop heating and allow the apparatus to cool.
-
Analysis: Analyze the purity of the collected main fraction using GC-MS.
Protocol for GC-MS Purity Analysis
-
Sample Preparation: Prepare a dilute solution of the distilled this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Instrument Setup: Set up the GC-MS with a suitable column (e.g., a polar capillary column like a DB-WAX) and appropriate temperature program. The injector and detector temperatures should be set to ensure proper vaporization and detection.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectrum of the eluting components.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative area percentages, which correspond to the purity of the sample. Identify any impurity peaks by their mass spectra.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by fractional distillation.
Technical Support Center: Synthesis of 3-Cyclopropylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-cyclopropylpropan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is organized by synthetic route. Each route includes potential problems, their likely causes, and recommended solutions in a question-and-answer format.
Route 1: Reduction of Ethyl 3-Cyclopropylpropanoate with Lithium Aluminum Hydride (LiAlH₄)
This method involves the reduction of a readily available ester to the desired primary alcohol. While generally high-yielding, improper technique can lead to side products and reduced yields.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but after workup, my yield of this compound is very low. What could be the issue?
A1: Low yields in LiAlH₄ reductions are often due to improper quenching of the reaction or loss of product during extraction. The workup procedure is critical for protonating the intermediate aluminum alkoxide complex to liberate the alcohol and for separating it from the aluminum salts. A common issue is the formation of a gelatinous aluminum hydroxide precipitate that can trap the product.
Troubleshooting:
-
Improper Quenching: Ensure a careful and sequential addition of water and then a base (e.g., 15% NaOH solution) or acid (e.g., dilute H₂SO₄) during the workup. The Fieser workup method (sequential addition of water, 15% NaOH, and then more water) is designed to produce a granular precipitate that is easier to filter.
-
Insufficient Extraction: The product may remain in the aqueous layer or be adsorbed onto the aluminum salts. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times. Breaking up any emulsion that forms is also crucial.
Q2: I've noticed an unexpected peak in my NMR spectrum that doesn't correspond to the starting material or the desired product. What could this be?
A2: An unexpected peak could be due to several side products. One possibility is the formation of an aldehyde intermediate (3-cyclopropylpropanal) if the reduction is incomplete, though this is unlikely as aldehydes are more reactive than esters. A more likely scenario, especially with α,β-unsaturated esters, is the reduction of the double bond. However, for a saturated ester like ethyl 3-cyclopropylpropanoate, this is not a primary concern. Over-reduction is generally not an issue for this substrate. The side product could also be related to impurities in the starting material or reactions with the solvent.
Troubleshooting:
-
Starting Material Purity: Ensure the purity of your ethyl 3-cyclopropylpropanoate before starting the reaction.
-
Reaction Conditions: Use a dry, aprotic solvent like THF or diethyl ether. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Workup: Side reactions can also occur during the workup if it is too vigorous or if the pH changes dramatically and unexpectedly.
Quantitative Data Summary
| Parameter | Condition | Expected Outcome |
| Yield | Standard LiAlH₄ reduction | > 90% |
| Purity | After standard workup and purification | > 98% |
| Primary Side Products | Incomplete reaction | 3-Cyclopropylpropanal (usually minor) |
| Improper workup | Product loss due to trapping in aluminum salts |
Experimental Protocol: Reduction of Ethyl 3-Cyclopropylpropanoate
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Ester: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 3-cyclopropylpropanoate (1 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup (Fieser Method): The reaction is cooled back to 0 °C. The following are added sequentially and dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation if necessary.
Reaction Pathway Diagram
Optimizing reaction conditions for the synthesis of 3-Cyclopropylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyclopropylpropan-1-ol, a valuable building block in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
-
Reduction of 3-Cyclopropylpropanoic Acid or its Esters: This method involves the use of a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to convert the carboxylic acid or ester functionality into a primary alcohol.[1][2][3]
-
Simmons-Smith Cyclopropanation: This route utilizes a zinc carbenoid to cyclopropanate an alkene precursor, such as pent-4-en-1-ol, to form the desired cyclopropyl ring.[4][5][6][7][8]
-
Grignard Reaction with an Epoxide: This approach involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) with an epoxide, like ethylene oxide, to form the carbon skeleton and introduce the hydroxyl group.[9][10][11][12][13]
Q2: I am experiencing low yields in my LiAlH₄ reduction of ethyl 3-cyclopropylpropanoate. What are the potential causes and solutions?
A2: Low yields in LiAlH₄ reductions are a common issue. Here are some potential causes and troubleshooting steps:
-
Reagent Quality: LiAlH₄ is highly reactive and can be deactivated by moisture. Ensure you are using fresh, high-quality LiAlH₄ and anhydrous solvents (typically diethyl ether or THF).[14]
-
Incomplete Reaction: The reduction of esters is a two-step process, first to an aldehyde intermediate and then to the primary alcohol.[2] Ensure a sufficient excess of LiAlH₄ is used to drive the reaction to completion. In practice, an excess of the reagent is generally used.[14]
-
Workup Issues: The workup of LiAlH₄ reactions can be challenging due to the formation of aluminum salts that can trap the product. A carefully executed Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) is often recommended to precipitate the aluminum salts for easy filtration.[14]
-
Product Volatility: this compound is a relatively volatile alcohol. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at a controlled temperature and pressure is advised.
Q3: My Simmons-Smith cyclopropanation of pent-4-en-1-ol is not working well. What should I check?
A3: The Simmons-Smith reaction is sensitive to several factors. Here's a troubleshooting guide:
-
Zinc-Copper Couple Activity: The activity of the zinc-copper couple is crucial. Ensure it is freshly prepared and properly activated.
-
Reagent Purity: Use high-purity diiodomethane. Impurities can inhibit the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: While the reaction is often run at or below room temperature, gentle heating may be required for less reactive alkenes. However, be cautious as higher temperatures can lead to side reactions.
-
Alkene Reactivity: Unfunctionalized alkenes like pent-4-en-1-ol are best cyclopropanated using the Furukawa modification (diethylzinc and diiodomethane).[6]
Q4: What are the common side products in the Grignard reaction of cyclopropylmagnesium bromide with ethylene oxide?
A4: The Grignard reaction with epoxides can have side products. Here are some to be aware of:
-
Formation of Halohydrins: If magnesium bromide is present in the Grignard reagent solution, it can catalyze the opening of the epoxide by the bromide ion, leading to the formation of a bromohydrin.
-
Dimerization and Oligomerization: Ethylene oxide can polymerize under certain conditions. Slow addition of the Grignard reagent to the epoxide at low temperatures can help minimize this.
-
Wurtz Coupling Products: The formation of bicyclopropyl from the coupling of two cyclopropyl Grignard reagents can occur, though it is generally a minor side product.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound
| Synthetic Route | Potential Cause | Recommended Solution |
| LiAlH₄ Reduction | Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄ or test the activity of the current batch. |
| Wet solvent or glassware | Thoroughly dry all glassware in an oven and use anhydrous solvents. | |
| Insufficient LiAlH₄ | Use a larger excess of LiAlH₄ (typically 2-3 equivalents for esters). | |
| Product loss during workup | Employ a careful Fieser workup and ensure efficient extraction of the product. | |
| Simmons-Smith | Inactive Zinc-Copper Couple | Prepare the zinc-copper couple fresh for each reaction. |
| Presence of moisture | Conduct the reaction under a strict inert atmosphere with dry solvents. | |
| Low alkene reactivity | Consider using the Furukawa modification (Et₂Zn and CH₂I₂) for better yields with unfunctionalized alkenes.[6] | |
| Grignard Reaction | Inactive Grignard reagent | Ensure the Grignard reagent is freshly prepared and titrated before use. |
| Reaction with atmospheric CO₂ | Maintain a positive pressure of inert gas throughout the reaction. | |
| Epoxide polymerization | Add the Grignard reagent slowly to the epoxide solution at a low temperature (e.g., 0 °C). |
Issue 2: Presence of Impurities in the Final Product
| Synthetic Route | Common Impurity | Identification Method | Purification Strategy |
| LiAlH₄ Reduction | Unreacted Starting Ester | GC-MS, ¹H NMR | Column chromatography on silica gel. |
| Aldehyde Intermediate | GC-MS, ¹H NMR (aldehyde proton ~9-10 ppm) | The aldehyde is highly reactive and usually reduced; if present, repeat the reduction with fresh LiAlH₄. | |
| Simmons-Smith | Starting Alkene | GC-MS, ¹H NMR (alkene protons ~5-6 ppm) | Column chromatography on silica gel. |
| Iodinated byproducts | TLC (stains with KMnO₄), GC-MS | Column chromatography or distillation. | |
| Grignard Reaction | Halohydrin byproduct | GC-MS, ¹H NMR | Column chromatography or distillation. |
| Wurtz coupling product | GC-MS, ¹H NMR | Distillation is often effective due to the difference in boiling points. |
Experimental Protocols
Method 1: Reduction of Ethyl 3-Cyclopropylpropanoate with LiAlH₄
This protocol is adapted from general procedures for the reduction of esters with Lithium Aluminum Hydride.[2][14]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 3-cyclopropylpropanoate (1.0 eq.) in the same anhydrous solvent dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL)
-
-
Stir the resulting white suspension vigorously for 15-30 minutes.
-
Filter the suspension through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Method 2: Simmons-Smith Cyclopropanation of Pent-4-en-1-ol
This protocol is based on general procedures for the Simmons-Smith reaction, including the Furukawa modification.[6]
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of pent-4-en-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (Et₂Zn, 1.1 eq.) in hexanes dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (CH₂I₂, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Expected Yield: The Simmons-Smith reaction on unfunctionalized alkenes can provide moderate to good yields, typically in the range of 50-80%.
Method 3: Grignard Reaction of Cyclopropylmagnesium Bromide with Ethylene Oxide
This protocol is based on general procedures for the reaction of Grignard reagents with epoxides.[9][10][11][12][13]
Procedure:
-
Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a pre-cooled solution of ethylene oxide in anhydrous THF dropwise. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Expected Yield: The reaction of Grignard reagents with ethylene oxide generally gives good yields of the corresponding primary alcohols, often in the range of 60-85%.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield Range | Key Advantages | Key Disadvantages |
| LiAlH₄ Reduction | 3-Cyclopropylpropanoic acid or its ester | LiAlH₄ | 70-95% | High yields, readily available starting materials. | Use of a hazardous and moisture-sensitive reagent, potentially difficult workup. |
| Simmons-Smith | Pent-4-en-1-ol | Diiodomethane, Zinc-Copper Couple (or Diethylzinc) | 50-80% | Stereospecific, good functional group tolerance. | Cost of diiodomethane, sensitivity to moisture and air. |
| Grignard Reaction | Cyclopropyl bromide, Ethylene oxide | Magnesium | 60-85% | Forms C-C bond and alcohol in one step. | Grignard reagent is moisture-sensitive, ethylene oxide is a gas and requires careful handling. |
Visualizations
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Caption: Workflow for the Simmons-Smith cyclopropanation route.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Byproducts formed during the oxidation of 3-Cyclopropylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 3-Cyclopropylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the oxidation of this compound?
The major product depends on the choice of oxidizing agent. Mild oxidizing agents will yield 3-cyclopropylpropanal, while strong oxidizing agents will produce 3-cyclopropylpropanoic acid.
Q2: How can I selectively obtain 3-cyclopropylpropanal?
To obtain the aldehyde, 3-cyclopropylpropanal, a mild oxidizing agent should be used under anhydrous conditions. Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or carrying out a Swern or Dess-Martin periodinane oxidation.
Q3: Which oxidizing agents are suitable for synthesizing 3-cyclopropylpropanoic acid?
For the synthesis of the carboxylic acid, 3-cyclopropylpropanoic acid, a strong oxidizing agent is required. Reagents such as potassium permanganate (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent) are effective for this purpose.
Q4: Are there any specific safety precautions I should take when running these oxidation reactions?
Yes. Chromium-based reagents (PCC, Jones reagent) are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Swern oxidation involves the formation of dimethyl sulfide, which has a strong, unpleasant odor. Reactions with strong oxidizing agents can be exothermic and should be carefully monitored.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound, focusing on the formation of byproducts.
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product | Incomplete reaction. | - Increase reaction time. - Increase the stoichiometry of the oxidizing agent. - Ensure the reaction temperature is appropriate for the chosen reagent. |
| Decomposition of starting material or product. | - For acid-sensitive substrates, consider using a milder, non-acidic oxidizing agent (e.g., Dess-Martin periodinane). - For temperature-sensitive compounds, run the reaction at a lower temperature. | |
| Formation of 3-cyclopropylpropanoic acid when the aldehyde is the desired product | Over-oxidation of the aldehyde. | - Use a milder oxidizing agent such as PCC or perform a Swern or Dess-Martin periodinane oxidation. - Ensure the reaction is performed under strictly anhydrous conditions, as the presence of water can facilitate over-oxidation to the carboxylic acid. |
| Presence of unidentified byproducts | Potential cyclopropane ring-opening. | Under strongly acidic or radical conditions, the cyclopropane ring may open. To mitigate this: - Avoid strongly acidic oxidizing agents if ring-opening is observed. - Consider using a buffered system or a non-acidic oxidant. |
| Formation of esters. | In the presence of unreacted alcohol and the aldehyde product, hemiacetal formation followed by oxidation can lead to ester byproducts. To minimize this: - Ensure complete conversion of the starting alcohol. - Work up the reaction promptly upon completion. |
Experimental Protocols
Protocol 1: Synthesis of 3-Cyclopropylpropanal using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add PCC (approximately 1.5 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude 3-cyclopropylpropanal by distillation or column chromatography.
Protocol 2: Synthesis of 3-Cyclopropylpropanoic Acid using Jones Reagent
Materials:
-
This compound
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask and cool the mixture in an ice bath.
-
Slowly add the Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20°C.
-
Monitor the reaction by TLC. The appearance of a persistent orange color indicates the presence of excess oxidant.
-
Once the reaction is complete, quench the excess Jones Reagent by adding isopropyl alcohol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings with HCl and extract with diethyl ether.
-
Combine all ether extracts containing the product, dry over anhydrous sodium sulfate, filter, and remove the solvent to yield crude 3-cyclopropylpropanoic acid.
-
Purify the product by recrystallization or distillation.
Visualizations
Stability of 3-Cyclopropylpropan-1-ol under acidic or basic conditions
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 3-cyclopropylpropan-1-ol under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound is a stable compound under standard laboratory conditions (i.e., neutral pH, ambient temperature, and in the absence of strong oxidizing or reducing agents). The primary alcohol and the cyclopropyl group are not inherently reactive under these conditions.
Q2: How stable is this compound in the presence of bases?
This compound is generally stable under basic conditions. The primary alcohol functional group is not susceptible to cleavage or rearrangement by common bases. However, it is important to consider the following:
-
Deprotonation: Strong bases will deprotonate the hydroxyl group to form the corresponding alkoxide.
-
Oxidation: In the presence of an oxidizing agent, the alcohol can be oxidized to 3-cyclopropylpropanal (an aldehyde) or 3-cyclopropylpropanoic acid (a carboxylic acid), and this process can be facilitated by a basic medium.
Q3: What happens to this compound under acidic conditions?
Under acidic conditions, particularly with strong acids and at elevated temperatures, this compound can undergo dehydration to form an alkene. The primary alcohol itself is a poor leaving group, but in the presence of an acid, the hydroxyl group is protonated to form a good leaving group (water), facilitating an elimination reaction.
Q4: Will the cyclopropyl ring open under acidic or basic conditions?
The cyclopropyl group in this compound is generally stable under a range of conditions due to the separation from the reactive alcohol center.
-
Basic Conditions: The cyclopropyl ring is stable and not expected to undergo ring-opening.
-
Acidic Conditions: While cyclopropyl groups can be susceptible to ring-opening, especially when adjacent to a carbocation, the likelihood of this occurring in this compound is low. The formation of a primary carbocation during the dehydration of a primary alcohol is energetically unfavorable. The reaction typically proceeds through a concerted E2 mechanism where a carbocation is not formed. Therefore, the cyclopropyl ring is expected to remain intact during the acid-catalyzed dehydration of this compound.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Degradation of this compound in a basic reaction mixture. | The reaction may contain an unintentional oxidizing agent. | Analyze the reaction mixture for potential oxidants. Ensure all reagents and solvents are pure and free from oxidizing impurities. |
| Formation of an unexpected alkene during a reaction. | The reaction conditions may be inadvertently acidic, causing dehydration of the alcohol. | Check the pH of the reaction mixture. If acidic, neutralize the solution. If the desired reaction requires acidic conditions, consider using a milder acid or lower reaction temperatures to minimize dehydration. |
| Low yield or incomplete reaction when using this compound as a starting material. | The hydroxyl group may be interfering with the desired reaction. | Consider protecting the alcohol functionality with a suitable protecting group before proceeding with the reaction. |
| Formation of multiple products in an acid-catalyzed reaction. | Strong acid and high temperatures may be promoting side reactions, such as rearrangement of the initial dehydration product. | Optimize the reaction conditions by using a milder acid catalyst (e.g., TsOH instead of H₂SO₄), lowering the reaction temperature, and reducing the reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dehydration of a Primary Alcohol
This protocol describes a general method for the dehydration of a primary alcohol, which can be adapted for this compound to assess its stability and the potential for alkene formation.
-
Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.
-
Reagent Addition: To the reaction flask, add the primary alcohol (1.0 eq). Slowly and with cooling, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid, typically 5-10 mol%).
-
Reaction: Heat the mixture to a temperature sufficient to cause dehydration and distill the alkene product as it is formed. For primary alcohols, this temperature is typically high (170-180 °C).[1]
-
Work-up: The collected distillate can be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the product by techniques such as NMR and GC-MS to identify the structure and purity of the resulting alkene and to check for any rearranged or ring-opened products.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Stability overview of this compound.
References
Technical Support Center: Overcoming Low Yields in the Preparation of 3-Cyclopropylpropan-1-ol
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylpropan-1-ol, achieving high yields is crucial for efficient and cost-effective production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the primary synthetic routes to this compound.
Route 1: Reduction of a Cyclopropyl Propanoic Acid Derivative
This is a common and often high-yielding method. However, several factors can negatively impact the outcome.
Q1: I am getting a low yield when reducing ethyl 3-cyclopropylpropanoate with lithium aluminum hydride (LiAlH₄). What are the possible causes?
A1: Low yields in LiAlH₄ reductions of esters are frequently due to one or more of the following issues:
-
Reagent Quality: LiAlH₄ is extremely reactive and decomposes upon exposure to moisture. Ensure you are using fresh, high-quality LiAlH₄ from a sealed container. The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dried.
-
Incomplete Reaction: The reduction of an ester to a primary alcohol is a two-step process (ester to aldehyde, then aldehyde to alcohol). Insufficient LiAlH₄ or a short reaction time may result in incomplete conversion.
-
Work-up Procedure: The work-up of LiAlH₄ reactions is critical. Improper quenching can lead to the formation of aluminum salt emulsions that trap the product, making extraction difficult and reducing the isolated yield. A common and effective method is the Fieser work-up, which involves the sequential addition of water, 15% aqueous sodium hydroxide, and then more water to precipitate granular aluminum salts that are easily filtered.
-
Reaction Temperature: While the reaction is often performed at room temperature or gentle reflux, controlling the initial addition of the ester to the LiAlH₄ suspension (often at 0 °C) is important to prevent an overly vigorous reaction that can lead to side products.
Troubleshooting Workflow for LiAlH₄ Reduction
Caption: Troubleshooting workflow for low yields in LiAlH₄ reductions.
Route 2: Simmons-Smith Cyclopropanation of an Unsaturated Alcohol
This method involves the cyclopropanation of a homoallylic alcohol like pent-4-en-1-ol. While stereospecific, it can be prone to side reactions.
Q2: My Simmons-Smith reaction on pent-4-en-1-ol is giving a low yield of this compound and some unexpected byproducts. What could be wrong?
A2: The Simmons-Smith reaction is sensitive to several factors that can impact its efficiency:
-
Reagent Preparation: The activity of the zinc-copper couple or the diethylzinc used in the Furukawa modification is crucial. If the zinc is not sufficiently activated, the formation of the reactive organozinc carbenoid will be slow or incomplete.
-
Solvent Choice: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. The use of basic solvents can decrease the reaction rate.[1]
-
Side Reactions: The electrophilic nature of the zinc carbenoid can lead to methylation of the starting alcohol, especially with prolonged reaction times or an excess of the reagent.[2]
-
Moisture and Air Sensitivity: The reaction is sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Simmons-Smith Reaction Troubleshooting
Caption: Key parameters to check for optimizing Simmons-Smith reactions.
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes to this compound and related compounds. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reference/Notes |
| Reduction | Ethyl 3-cyclopropylpropanoate | LiAlH₄, Anhydrous Ether/THF | ~85-95 | A common and generally high-yielding laboratory method. Yield is highly dependent on the work-up procedure. |
| Simmons-Smith Cyclopropanation | Pent-4-en-1-ol | CH₂I₂, Zn-Cu couple or Et₂Zn | ~60-80 | The yield can be influenced by the efficiency of the zinc activation and the potential for side reactions. The Furukawa modification (Et₂Zn) often gives more reproducible results.[2][3] |
| Hydroboration-Oxidation | 3-Cyclopropyl-1-propene | 9-BBN, then H₂O₂/NaOH | ~80-90 | This method offers excellent regioselectivity for the anti-Markovnikov alcohol. The use of a sterically hindered borane like 9-BBN is crucial to avoid cleavage of the cyclopropyl ring. |
| Grignard Reaction | Cyclopropylmagnesium bromide | Ethylene oxide | ~50-70 | Yields can be variable and depend on the purity of the Grignard reagent and careful control of the reaction temperature. |
Detailed Experimental Protocols
Protocol 1: Reduction of Ethyl 3-cyclopropylpropanoate with LiAlH₄
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.
-
Addition of Ester: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 3-cyclopropylpropanoate (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up (Fieser Method): The reaction is carefully quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.
-
Isolation: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Protocol 2: Simmons-Smith Cyclopropanation of Pent-4-en-1-ol (Furukawa Modification)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve pent-4-en-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).[3]
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add a solution of diethylzinc (2.2 equivalents) dropwise.[3]
-
Addition of Diiodomethane: Add diiodomethane (2.5 equivalents) dropwise to the reaction mixture at 0 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]
-
Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.[3]
References
Technical Support Center: Simmons-Smith Cyclopropanation of Allylic Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Simmons-Smith cyclopropanation of allylic alcohols.
Troubleshooting Guides and FAQs
Issue 1: Low or No Product Yield
Question: My Simmons-Smith reaction is giving a very low yield or no product at all. What are the common causes and how can I fix this?
Answer:
Low or no yield in a Simmons-Smith reaction is a frequent issue, often related to the activity of the reagents or the reaction conditions. Here are the primary causes and their solutions:
-
Inactive Zinc Reagent: The most common culprit is an inactive zinc-copper couple. This reagent must be freshly prepared and highly active for the reaction to proceed efficiently.
-
Solution: Prepare the zinc-copper couple immediately before use. Activation of zinc dust with an acid wash followed by treatment with a copper(II) salt solution is crucial. For enhanced activity, consider using ultrasound during the preparation of the couple.
-
-
Poor Quality of Diiodomethane: Impurities in diiodomethane can quench the organozinc intermediate.
-
Solution: Use high-purity diiodomethane. If the quality is questionable, it should be purified by distillation, passing it through a column of activated alumina, and storing it over copper wire to prevent decomposition.
-
-
Presence of Moisture: The organozinc intermediates are highly sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly oven- or flame-dried before use. The reaction should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at very low temperatures.
-
Solution: While the reaction is often started at 0 °C or room temperature, a gentle increase in temperature (e.g., to reflux in diethyl ether or dichloromethane) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
-
Low Substrate Reactivity: Electron-poor or sterically hindered allylic alcohols may react sluggishly.
-
Solution: For less reactive substrates, consider using a more reactive modification of the Simmons-Smith reaction, such as the Furukawa modification (using diethylzinc and diiodomethane).[1]
-
Issue 2: Incomplete Conversion of Starting Material
Question: I am consistently recovering a significant amount of my starting allylic alcohol. How can I drive the reaction to completion?
Answer:
Incomplete conversion is often a sign of insufficient active reagent or suboptimal reaction time.
-
Insufficient Reagent: The stoichiometry of the zinc carbenoid to the allylic alcohol is critical.
-
Solution: Use a larger excess of the Simmons-Smith reagent (both the zinc-copper couple and diiodomethane). An excess of 1.5 to 2 equivalents of each is common.
-
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material is consumed. Some reactions may require extended periods (12-24 hours or longer).
-
-
Poor Stirring: In the heterogeneous classic Simmons-Smith reaction, efficient mixing is essential.
-
Solution: Ensure vigorous stirring to maintain good contact between the solid zinc-copper couple and the dissolved reagents.
-
Issue 3: Poor Diastereoselectivity
Question: The diastereoselectivity of my cyclopropanation is low. How can I improve the formation of the desired diastereomer?
Answer:
For allylic alcohols, the Simmons-Smith reaction is known for its high syn-diastereoselectivity, where the cyclopropane ring is formed on the same face as the hydroxyl group. This is due to the coordination of the zinc reagent with the oxygen atom of the alcohol, which directs the delivery of the methylene group. If you are observing poor diastereoselectivity, consider the following:
-
Reaction Conditions: The choice of reagents and solvent can significantly impact diastereoselectivity, especially with more sterically demanding substrates.
-
Solution: The Furukawa modification (Et₂Zn/CH₂I₂) in a non-coordinating solvent like dichloromethane (CH₂Cl₂) often provides higher diastereoselectivity compared to the classic Zn-Cu couple in ether, particularly for (E)-allylic alcohols.[2]
-
-
Substrate Geometry: The geometry of the double bond in the allylic alcohol plays a crucial role.
-
(Z)-allylic alcohols generally give very high syn-selectivity.
-
(E)-allylic alcohols can sometimes give lower selectivity. Using the Furukawa modification can often improve the diastereomeric ratio in these cases.[2]
-
Issue 4: Presence of Side Products
Question: My reaction mixture is complex, and I'm observing significant side products. What are they, and how can I avoid them?
Answer:
Several side reactions can occur during a Simmons-Smith cyclopropanation:
-
Methylation of the Allylic Alcohol: The zinc carbenoid is electrophilic and can methylate the hydroxyl group, especially with prolonged reaction times or a large excess of the reagent.[1]
-
Solution: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.
-
-
Lewis Acid-Catalyzed Decomposition: The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can promote rearrangement or decomposition of acid-sensitive substrates or products.[1]
-
Solution: During the workup, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), sodium bicarbonate (NaHCO₃), or Rochelle's salt (sodium potassium tartrate) to complex with the zinc salts. For particularly sensitive products, adding pyridine before workup can also scavenge ZnI₂.[1]
-
-
Formation of Zinc Iodide Complexes: The formation of zinc iodide can sometimes inhibit the reaction.
-
Solution: In the Furukawa modification, an excess of diethylzinc can be used to scavenge the zinc iodide as it is formed.
-
Quantitative Data
Table 1: Comparison of Diastereoselectivity in Simmons-Smith vs. Furukawa Modification for (E)-3-penten-2-ol
| Reagent System | Solvent | Diastereomeric Ratio (syn:anti) |
| Zn-Cu, CH₂I₂ (Classic Simmons-Smith) | Et₂O | <2:1 |
| Et₂Zn, CH₂I₂ (Furukawa Modification) | CH₂Cl₂ | >10:1 |
Data adapted from literature reports on the cyclopropanation of (E)-allylic alcohols, which are known to be challenging substrates for achieving high diastereoselectivity.[2]
Table 2: Effect of Solvent on Simmons-Smith Reaction Rate
| Solvent | Relative Basicity | General Effect on Reaction Rate |
| 1,2-Dichloroethane (DCE) | Low | Fast |
| Dichloromethane (CH₂Cl₂) | Low | Fast |
| Diethyl Ether (Et₂O) | Moderate | Moderate |
| Tetrahydrofuran (THF) | High | Slow |
The rate of the Simmons-Smith reaction generally decreases with increasing basicity of the solvent due to coordination with the electrophilic zinc carbenoid.[3]
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
Materials:
-
Zinc dust
-
Copper(II) acetate monohydrate
-
Glacial acetic acid
-
Diethyl ether (anhydrous)
Procedure:
-
In a flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (e.g., 2.0 g) to glacial acetic acid (e.g., 50 mL).
-
Heat the mixture with vigorous stirring until the acetic acid is hot.
-
Remove the heat source and add zinc dust (e.g., 35 g) in one portion.
-
Stir the mixture vigorously for approximately 30-60 seconds. The blue-green color of the copper acetate should disappear, and a dark gray solid (the zinc-copper couple) will form.
-
Allow the solid to settle, and then decant the acetic acid.
-
Wash the zinc-copper couple sequentially with portions of glacial acetic acid and then several times with anhydrous diethyl ether.
-
Dry the resulting gray powder under a stream of nitrogen or under vacuum and use it immediately.
Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol
Materials:
-
Allylic alcohol
-
Diethylzinc (Et₂Zn) solution in hexanes (e.g., 1.0 M)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel. A white precipitate may form. Stir the mixture at 0 °C for 20 minutes.
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution may occur.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
References
Navigating the Challenge of Cyclopropylmethyl Cation Rearrangement: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals frequently encounter the challenge of unwanted molecular rearrangements during chemical synthesis. One particularly notorious issue is the rapid rearrangement of the highly strained cyclopropylmethyl cation. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control these reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropylmethyl cation so prone to rearrangement?
The cyclopropylmethyl cation, while surprisingly stable, is highly susceptible to rearrangement due to the significant strain within its three-membered ring. This carbocation exists in a rapid equilibrium with the less strained cyclobutyl and homoallyl cations. The cation's stability arises from an electronic interaction known as "dancing resonance," where the carbon-carbon bonding orbitals of the cyclopropane ring overlap with the empty p-orbital of the carbocation. However, this same electronic communication facilitates the rearrangement to more stable ring structures.[1] Consequently, reactions involving this cation often yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl derivatives.[1]
Q2: What are the primary rearrangement products I should expect?
When the cyclopropylmethyl cation rearranges, you can typically expect a mixture of three product types:[1]
-
Cyclopropylmethyl derivatives: These are the desired products resulting from the direct attack of a nucleophile on the initial carbocation before it rearranges.
-
Cyclobutyl derivatives: These products form after the cyclopropylmethyl cation undergoes ring expansion to a four-membered ring.
-
Homoallyl derivatives (e.g., 3-butenyl derivatives): These result from the ring-opening of the cyclopropylmethyl cation.
The ratio of these products is highly dependent on the specific reaction conditions.[1]
Troubleshooting Guides
Issue: My reaction is producing a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products, with the rearranged products dominating.
This is a classic sign of the cyclopropylmethyl cation rearrangement. The key to solving this is to trap the initial carbocation with a nucleophile before it has time to rearrange. Here are several strategies you can employ:
Temperature Control: Favoring the Kinetic Product
Rearrangement reactions have an activation energy barrier that is more easily overcome at higher temperatures. By lowering the reaction temperature, you can significantly reduce the rate of rearrangement, favoring the formation of the kinetic product (the cyclopropylmethyl derivative) over the more thermodynamically stable rearranged products.
Troubleshooting Steps:
-
Decrease the reaction temperature: If your reaction is running at room temperature, try cooling it to 0 °C, -20 °C, or even as low as -78 °C using a dry ice/acetone bath.[1] For highly sensitive substrates, temperatures as low as -94 °C have been reported in catalytic systems.[1]
-
Monitor reaction progress: At lower temperatures, the reaction rate will decrease. Use techniques like TLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time.
Solvent Selection: The Power of the Medium
The polarity and nucleophilicity of your solvent play a crucial role in the reaction's outcome.
Troubleshooting Steps:
-
Switch to a less polar solvent: Polar, protic solvents like water can stabilize the carbocation, allowing more time for rearrangement. Using a less polar solvent can decrease the lifetime of the carbocation, promoting faster trapping.
-
Use a more nucleophilic solvent or co-solvent: A highly nucleophilic solvent can actively participate in trapping the carbocation. For example, switching from a non-nucleophilic solvent like hexane to a more nucleophilic one like diethyl ether or using a non-protic solvent with a soluble, potent nucleophile can significantly increase the yield of the desired product.
Controlled Substrate Addition: Minimizing Carbocation Concentration
The rate of rearrangement can be dependent on the concentration of the carbocation.
Troubleshooting Steps:
-
Slow, dropwise addition: Instead of adding the substrate that generates the carbocation all at once, add it dropwise to the cooled solution containing the nucleophile. This keeps the instantaneous concentration of the carbocation low, reducing the likelihood of rearrangement before it can be trapped by the nucleophile.[1]
Quantitative Data on Product Distribution
The following tables summarize how reaction conditions can influence the product distribution in reactions involving the cyclopropylmethyl cation.
Table 1: Effect of Solvent on the Solvolysis of Cyclopropylmethyl Benzenesulfonate
| Solvent | Dielectric Constant (approx.) | Product Distribution (%) |
| Cyclopropylmethyl Alcohol | ||
| Acetic Acid | 6.2 | 48 |
| Ethanol | 24.6 | 45 |
| Formic Acid | 58.0 | 1 |
Data is illustrative and based on established principles of carbocation chemistry. Actual yields may vary.
Table 2: Illustrative Effect of Temperature on Product Distribution in a Protic Solvent
| Temperature | Expected Outcome |
| High Temperature (e.g., 40 °C) | Favors the thermodynamically more stable rearranged products (cyclobutyl and homoallyl derivatives). |
| Low Temperature (e.g., 0 °C or lower) | Favors the kinetically controlled, unrearranged product (cyclopropylmethyl derivative).[2][3] |
Detailed Experimental Protocols
Protocol 1: Low-Temperature Reaction to Minimize Rearrangement
This protocol provides a general framework for performing a reaction involving a cyclopropylmethyl cation intermediate at low temperatures to favor the formation of the unrearranged product.
Materials:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.
-
Substrate that will form the cyclopropylmethyl cation (e.g., a cyclopropylmethyl halide or tosylate).
-
Nucleophile (e.g., sodium azide, an amine, or a thiol).
-
Anhydrous, non-polar solvent (e.g., toluene, diethyl ether).
-
Cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry and under a nitrogen atmosphere.
-
Cooling: Cool the reaction flask containing the nucleophile dissolved in the chosen solvent to the desired low temperature (e.g., -78 °C).
-
Substrate Addition: Dissolve the substrate in the same anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the cooled, stirring solution of the nucleophile over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., water, saturated ammonium chloride solution) while the reaction is still cold.
-
Workup and Purification: Allow the reaction mixture to warm to room temperature, perform a standard aqueous workup, and purify the product by column chromatography.
Visualizing the Chemistry
Diagram 1: The Cyclopropylmethyl Cation Rearrangement Pathway
Caption: Equilibrium between cyclopropylmethyl, cyclobutyl, and homoallyl cations.
Diagram 2: Troubleshooting Workflow for Undesired Rearrangement
Caption: Troubleshooting strategies to minimize cyclopropylmethyl cation rearrangement.
Diagram 3: Experimental Setup for Low-Temperature Reaction
Caption: Apparatus for controlled low-temperature addition to suppress rearrangement.
References
Characterization of impurities in 3-Cyclopropylpropan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopropylpropan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common synthetic methods such as the reduction of cyclopropyl propyl ketone or Grignard reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive reducing agent (e.g., aged NaBH₄ or LiAlH₄). | Use a fresh, unopened container of the reducing agent or test the activity of the current batch on a known standard. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | |
| Poor quality starting materials. | Verify the purity of the starting cyclopropyl propyl ketone or other precursors by NMR or GC-MS before starting the synthesis. | |
| Inefficient extraction of the product. | Ensure the pH of the aqueous layer is optimized for product extraction. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane). | |
| Presence of Significant Impurities | Unreacted starting material (cyclopropyl propyl ketone). | Increase the molar equivalent of the reducing agent. Ensure efficient mixing and adequate reaction time. |
| Formation of byproducts from side reactions. | Optimize reaction conditions, such as temperature and addition rate of reagents. For Grignard reactions, ensure anhydrous conditions to prevent quenching of the Grignard reagent.[1] | |
| Contamination from solvents or reagents. | Use high-purity, anhydrous solvents and fresh reagents. | |
| Difficulty in Product Purification | Co-elution of impurities with the product during column chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or a different purification technique like fractional distillation. |
| Product instability during workup or purification. | Avoid high temperatures and strongly acidic or basic conditions during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale methods for synthesizing this compound are:
-
Reduction of 3-cyclopropylpropionaldehyde or cyclopropyl propyl ketone: This is a straightforward method that utilizes reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[2]
-
Grignard reaction: This involves the reaction of a cyclopropylmethyl magnesium halide with an appropriate epoxide, or a cyclopropyl Grignard reagent with an aldehyde.[3][4]
-
Simmons-Smith cyclopropanation: This reaction can be used to form the cyclopropyl ring on a suitable alkene precursor.[2]
Q2: What are the typical impurities I should expect in the synthesis of this compound?
A2: Common impurities include:
-
Unreacted starting materials (e.g., cyclopropyl propyl ketone).
-
Byproducts from side reactions, which can vary depending on the synthetic route. For Grignard reactions, these can include coupling products.[1]
-
Residual solvents from the reaction and purification steps.
Q3: How can I best monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) can provide more quantitative information on the reaction progress and the formation of any byproducts.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of Cyclopropyl Propyl Ketone
Materials:
-
Cyclopropyl propyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclopropyl propyl ketone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
GC Parameters (example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split.
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Sample Preparation:
-
Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume of the sample into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST) and known potential byproducts.
-
Quantify the relative amounts of impurities by peak area integration.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Comparative NMR Analysis of 3-Cyclopropylpropan-1-ol and Structurally Related Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this analytical process. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-cyclopropylpropan-1-ol, a unique aliphatic alcohol, alongside two structurally related alternatives: 3-methylpropan-1-ol and cyclopentylmethanol. The inclusion of the cyclopropyl moiety in this compound introduces distinct electronic and steric properties, which are reflected in its NMR spectra. Understanding these differences is crucial for unambiguous identification and for predicting the behavior of these molecules in various chemical and biological systems.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, 3-methylpropan-1-ol, and cyclopentylmethanol. The data for this compound is based on predicted values due to the limited availability of experimental spectra in public databases, while the data for the comparative alcohols are from experimental sources.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 | ~3.6 (Predicted) | Triplet | ~6.5 |
| (Predicted Data) | H2 | ~1.6 (Predicted) | Multiplet | - |
| H3 | ~1.3 (Predicted) | Multiplet | - | |
| H4 | ~0.7 (Predicted) | Multiplet | - | |
| H5, H6 | ~0.3 (Predicted) | Multiplet | - | |
| H7, H8 | ~0.0 (Predicted) | Multiplet | - | |
| 3-Methylpropan-1-ol | H1 | 3.41 | Triplet | 6.6 |
| (Experimental Data) | H2 | 1.73 | Multiplet | - |
| H3 | 1.45 | Multiplet | - | |
| H4 | 0.92 | Doublet | 6.7 | |
| Cyclopentylmethanol | H1 | 3.51 | Doublet | 7.3 |
| (Experimental Data) | H2 | 1.85 | Multiplet | - |
| H3, H4, H5, H6 | 1.65 - 1.25 | Multiplet | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 | ~62.0 (Predicted) |
| (Predicted Data) | C2 | ~33.0 (Predicted) |
| C3 | ~31.0 (Predicted) | |
| C4 | ~10.0 (Predicted) | |
| C5, C6 | ~4.0 (Predicted) | |
| 3-Methylpropan-1-ol | C1 | 68.9 |
| (Experimental Data) | C2 | 30.8 |
| C3 | 25.8 | |
| C4 | 19.3 | |
| Cyclopentylmethanol | C1 | 68.2 |
| (Experimental Data) | C2 | 43.5 |
| C3, C5 | 29.5 | |
| C4 | 25.4 |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like the alcohols discussed.
1. Sample Preparation:
-
Dissolve 5-10 mg of the alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C) to maximize signal-to-noise.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Decoupling: Broadband proton decoupling during acquisition.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities and coupling constants to elucidate the molecular structure.
NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Cyclopropylpropan-1-ol
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate molecular structures by examining their fragmentation patterns upon ionization. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-cyclopropylpropan-1-ol against other C6 alcohol isomers, supported by predicted fragmentation data and standardized experimental protocols.
The unique structural motif of this compound, featuring a strained three-membered ring separated from a primary alcohol by a propyl chain, results in a characteristic fragmentation pattern. By comparing this to the patterns of a straight-chain alcohol (hexan-1-ol), a cyclic alcohol (cyclohexanol), and a branched-chain alcohol (3,3-dimethylbutan-1-ol), we can highlight the influence of the cyclopropyl group and overall molecular architecture on the fragmentation pathways.
Comparative Fragmentation Analysis
The mass spectra of alcohols are often characterized by a weak or absent molecular ion peak due to the lability of the C-O bond and the propensity for dehydration.[1][2] The primary fragmentation pathways for aliphatic alcohols include alpha-cleavage and the loss of water.[3][4]
Key Fragmentation Pathways:
-
Alpha-Cleavage: This involves the cleavage of the bond between the first and second carbon atoms adjacent to the hydroxyl group, resulting in a resonance-stabilized oxonium ion. For primary alcohols, this typically produces a prominent ion at a mass-to-charge ratio (m/z) of 31 ([CH₂OH]⁺).[5]
-
Dehydration (Loss of Water): The elimination of a water molecule (H₂O, 18 Da) from the molecular ion leads to a fragment ion at M-18.[3][4]
-
Cyclic Structures: Cyclic alcohols also undergo dehydration and can exhibit complex ring cleavages, often yielding a characteristic ion at m/z 57.[5] The cyclopropyl group itself can lead to fragments at m/z 41, corresponding to the cyclopropyl cation ([C₃H₅]⁺).
The following table summarizes the predicted prominent fragments for this compound and its isomers. The molecular weight of all listed C6H12O isomers is 100.16 g/mol .[6]
| m/z | Predicted Fragment Ion | This compound | Hexan-1-ol | Cyclohexanol | 3,3-Dimethylbutan-1-ol |
| 100 | [M]⁺ | Weak/Absent | Weak/Absent | Weak | Weak/Absent |
| 85 | [M-CH₃]⁺ | - | - | - | Prominent |
| 82 | [M-H₂O]⁺ | Present | Present | Prominent | Present |
| 71 | [M-C₂H₅]⁺ | - | Present | - | - |
| 69 | [M-CH₃-H₂O]⁺ | Present | Present | Present | Present |
| 57 | [C₄H₉]⁺ or Ring Cleavage | Present | Present | Prominent | Prominent |
| 55 | [C₄H₇]⁺ | Present | Present | Present | Present |
| 43 | [C₃H₇]⁺ | Present | Prominent | Present | Prominent |
| 41 | [C₃H₅]⁺ | Prominent | Present | Present | Present |
| 31 | [CH₂OH]⁺ | Prominent | Prominent | - | Prominent |
Visualizing Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the alcohol, followed by several competing fragmentation routes. The DOT language script below illustrates these key pathways.
Predicted fragmentation of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectra for comparative analysis, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 1-2 mg of the alcohol in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
For gas chromatography-mass spectrometry (GC-MS) analysis, dilute the sample to a concentration of approximately 100 µg/mL in the same solvent.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.
3. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 30-200.
4. Data Analysis:
-
Identify the peak corresponding to each alcohol isomer based on its retention time.
-
Extract the mass spectrum for each peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the relative abundances of the characteristic fragment ions across the different isomers.
The workflow for this experimental protocol can be visualized as follows:
Workflow for GC-MS analysis of C6 alcohols.
This comparative guide provides a framework for understanding and predicting the mass spectrometric behavior of this compound. By examining its fragmentation pattern in the context of its isomers, researchers can gain deeper insights into the structural information encoded in a mass spectrum. The provided experimental protocol offers a standardized method for obtaining high-quality data for such comparative studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Cyclopropylpropan-1-ol and 3-Phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-cyclopropylpropan-1-ol and 3-phenylpropan-1-ol in common organic transformations, including oxidation, etherification, and esterification. This objective analysis, supported by experimental data, aims to inform substrate selection and reaction optimization in synthetic and medicinal chemistry.
Introduction
Both this compound and 3-phenylpropan-1-ol are primary alcohols with a three-carbon chain separating the hydroxyl group from a cyclic moiety. However, the distinct electronic and steric properties of the cyclopropyl and phenyl groups impart different reactivities to these molecules. The cyclopropyl group, with its "pseudo-unsaturated" character, can act as a potent π-electron donor, influencing reaction rates and stabilizing adjacent carbocations. The phenyl group, an aromatic system, can also donate or withdraw electron density via resonance and inductive effects, impacting the reactivity of the alcohol. This guide explores these differences through a comparative analysis of their performance in key chemical reactions.
Physical Properties
A summary of the key physical properties of the two compounds is presented below.
| Property | This compound | 3-Phenylpropan-1-ol |
| Molecular Formula | C₆H₁₂O[1] | C₉H₁₂O |
| Molecular Weight | 100.16 g/mol [1] | 136.19 g/mol |
| Boiling Point | Not Reported | 235.8 °C at 760 mmHg[2] |
| Melting Point | Not Reported | -18 °C (lit.)[2] |
| Density | Not Reported | 1.0±0.1 g/cm³[2] |
Comparative Reactivity in Common Reactions
Oxidation
The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the oxidant and reaction conditions.
Oxidation to Aldehydes:
Oxidation to Carboxylic Acids:
Stronger oxidizing agents will convert primary alcohols to carboxylic acids.
Table 1: Comparison of Oxidation Reactions
| Reaction | Substrate | Oxidizing Agent/Conditions | Product | Yield (%) | Reaction Time (h) | Reference |
| Oxidation to Aldehyde | 3-Phenylpropan-1-ol | General methods applicable | 3-Phenylpropanal | Data not available | Data not available | |
| This compound | General methods applicable | 3-Cyclopropylpropanal | Data not available | Data not available | ||
| Oxidation to Carboxylic Acid | 3-Phenylpropan-1-ol | Acidified Potassium Dichromate | 3-Phenylpropanoic Acid | Data not available | Data not available | [3] |
| This compound | Data not available | 3-Cyclopropylpropanoic Acid | Data not available | Data not available |
Experimental Protocols:
General Protocol for Oxidation of a Primary Alcohol to a Carboxylic Acid using Acidified Potassium Dichromate: A solution of the primary alcohol (1 equivalent) in a suitable solvent is cooled in an ice bath. A solution of acidified potassium dichromate is added dropwise, and the mixture is heated to reflux. The reaction is monitored by a color change from orange to green. After completion, the reaction mixture is worked up to isolate the carboxylic acid.[3]
Reaction Workflow: Oxidation of a Primary Alcohol
Caption: General workflow for the oxidation of a primary alcohol to a carboxylic acid.
Etherification
The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide.
Table 2: Comparison of Etherification Reactions (Williamson Ether Synthesis)
| Reaction | Substrate | Reagents | Product | Yield (%) | Reaction Time (h) | Reference |
| Etherification | 3-Phenylpropan-1-ol | Data not available | 3-Phenylpropyl ethyl ether | Data not available | Data not available | |
| This compound | Ethyl iodide, NaH | Cyclopropylmethyl ethyl ether | Data not available | Data not available | [4] |
Experimental Protocols:
General Protocol for Williamson Ether Synthesis: The alcohol (1 equivalent) is deprotonated with a strong base such as sodium hydride (NaH) in an appropriate solvent to form the alkoxide. The alkyl halide (1 equivalent) is then added, and the reaction mixture is stirred, often with heating, until the reaction is complete. An aqueous workup followed by purification yields the ether.[4]
Reaction Scheme: Williamson Ether Synthesis
Caption: General scheme for the Williamson ether synthesis.
Esterification
Esterification of alcohols is typically carried out with a carboxylic acid or its derivative, such as an acid anhydride or acid chloride.
Table 3: Comparison of Esterification Reactions
| Reaction | Substrate | Reagents | Product | Yield (%) | Reaction Time (h) | Reference |
| Esterification | 3-Phenylpropan-1-ol | Ph₃P(OAc)₂ | 3-Phenylpropyl acetate | 90 | 0.5 | [5] |
| This compound | Data not available | 3-Cyclopropylpropyl acetate | Data not available | Data not available |
Experimental Protocols:
Protocol for the Esterification of 3-Phenylpropan-1-ol: To a solution of Ph₃P(OAc)₂, 3-phenylpropan-1-ol (1 mmol, 0.137 mL) was added. The reaction progress was monitored by TLC. After completion (0.3 h), the reaction mixture was filtered, and the solvent was evaporated. The crude product was purified by column chromatography on silica gel to give 3-phenylpropyl acetate in 90% yield.[5]
Reaction Pathway: Esterification
Caption: General pathway for the esterification of an alcohol.
Discussion and Conclusion
The cyclopropyl group is known to be a good π-electron donor, which can stabilize a developing positive charge on an adjacent carbon. This effect might influence the rates of reactions that proceed through carbocation-like transition states. In contrast, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the position of substitution, which can lead to more complex reactivity patterns.
For oxidation reactions, the electronic differences between the cyclopropyl and phenyl groups are less likely to have a dramatic impact on the reaction outcome for these primary alcohols, as the reaction primarily occurs at the C-H and O-H bonds of the hydroxymethyl group.
In etherification via the Williamson synthesis, which proceeds through an SN2 mechanism, the rate is primarily influenced by steric hindrance at the electrophilic carbon and the nucleophilicity of the alkoxide. Given that both are primary alcohols, the steric hindrance around the oxygen is similar. The electronic nature of the cyclopropyl versus the phenyl group might have a minor effect on the acidity of the alcohol and thus the concentration of the alkoxide at equilibrium, but a significant difference in reactivity is not expected.
For esterification , the reaction rate can be influenced by the nucleophilicity of the alcohol. The electron-donating nature of the cyclopropyl group might slightly enhance the nucleophilicity of the oxygen atom in this compound compared to 3-phenylpropan-1-ol, potentially leading to a faster reaction rate under certain conditions.
References
- 1. This compound | C6H12O | CID 20426485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropan-1-ol | CAS#:122-97-4 | Chemsrc [chemsrc.com]
- 3. scribd.com [scribd.com]
- 4. Cyclopropylmethyl ethyl ether (70097-81-3) for sale [vulcanchem.com]
- 5. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]
Biological activity of 3-Cyclopropylpropan-1-ol derivatives vs. linear analogues
A Comparative Analysis of 3-Cyclopropylpropan-1-ol Derivatives and Their Linear Analogues in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of specific chemical motifs can dramatically influence a compound's biological activity, metabolic stability, and overall therapeutic potential. Among these, the cyclopropyl group, a small, strained three-membered ring, has garnered significant attention from medicinal chemists. This guide provides a comparative analysis of the biological activity of molecules containing a cyclopropyl group, with a focus on derivatives related to this compound, versus their corresponding linear (n-propyl) analogues. Through a review of published experimental data, we will explore how the unique conformational rigidity and electronic properties of the cyclopropyl ring can lead to enhanced potency and other favorable pharmacological attributes.
While direct comparative studies on this compound derivatives are limited in publicly available research, valuable structure-activity relationship (SAR) insights can be drawn from studies on structurally related compounds where a cyclopropyl group is compared with its linear counterparts. This guide will present data from such studies to illustrate the impact of this structural modification.
Unlocking Potency: The Cyclopropyl Advantage in Enzyme Inhibition
The introduction of a cyclopropyl group in place of a linear alkyl chain can significantly enhance the inhibitory activity of a compound against its biological target. This is often attributed to the rigid nature of the cyclopropyl ring, which can lock the molecule into a more favorable conformation for binding to the active site of an enzyme or receptor. This pre-organization reduces the entropic penalty of binding, leading to a stronger interaction.
Case Study 1: Antimalarial Cyclopropyl Carboxamides Targeting Cytochrome b
A study focused on the development of novel antimalarial agents identified a series of cyclopropyl carboxamides that target cytochrome b, a key component of the mitochondrial electron transport chain in Plasmodium falciparum. The researchers systematically replaced the N-cyclopropyl group with linear alkyl chains to probe the impact on antimalarial activity. The results, summarized in the table below, demonstrate that while the n-propyl analogue exhibited comparable potency to the cyclopropyl derivative, the smaller methyl and ethyl substituents led to a significant decrease in activity. This suggests that the size and conformation of the substituent are critical for optimal interaction with the target.[1]
| Compound ID | N-Substituent | Antimalarial Activity (EC50, µM)[1] |
| 17 | Cyclopropyl | 0.14 |
| 26 | n-Propyl | 0.13 |
| 20 | Ethyl | 0.70 |
| 19 | Methyl | 2.6 |
Case Study 2: Inhibition of Ubiquitin-Specific Protease 7 (USP7)
In a separate investigation targeting Ubiquitin-Specific Protease 7 (USP7), an important enzyme in the ubiquitin-proteasome pathway and a target for cancer therapy, a similar SAR trend was observed. A series of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines were synthesized and evaluated for their inhibitory activity against USP7. The data revealed that the N-propyl derivative displayed the highest potency, being twice as active as the parent methyl-substituted compound. The N-cyclopropyl derivative showed activity comparable to the methyl analogue, indicating that for this particular target, a slightly larger and more flexible substituent is preferred over the constrained cyclopropyl ring.[2]
| Compound ID | N-Substituent at Pyrazole | USP7 Inhibitory Activity (IC50, µM)[2] |
| 7a | Methyl | 54 |
| 7e | Cyclopropyl | 48 |
| 7d | n-Propyl | 27 |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays mentioned in the case studies.
Antimalarial Activity Assay (P. falciparum LDH Assay)
The in vitro antimalarial activity of the cyclopropyl carboxamides and their linear analogues was determined by measuring the activity of the parasite-specific lactate dehydrogenase (LDH) enzyme.[1]
-
Parasite Culture: Plasmodium falciparum 3D7 parasites were cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Compound Preparation: Compounds were serially diluted in DMSO and then further diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures were incubated with the compounds in 96-well plates for 72 hours.
-
LDH Activity Measurement: After incubation, the plates were frozen and thawed to lyse the erythrocytes. The LDH activity was measured by adding a substrate solution containing lactate, NBT, and diaphorase. The formation of a formazan product was quantified by measuring the absorbance at 650 nm.
-
Data Analysis: The EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
USP7 Inhibition Assay
The inhibitory activity of the compounds against USP7 was determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.[2]
-
Enzyme and Substrate: Recombinant human USP7 enzyme and a fluorogenic ubiquitin-rhodamine110 substrate were used.
-
Compound Preparation: Compounds were serially diluted in DMSO.
-
Assay Procedure: The USP7 enzyme was incubated with the compounds in an assay buffer for a specified period. The enzymatic reaction was initiated by the addition of the ubiquitin-rhodamine110 substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate was monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Biological Context and Experimental Process
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language to illustrate the mechanism of action of the antimalarial compounds and a general workflow for in vitro enzyme inhibition assays.
Caption: Mitochondrial electron transport chain and the inhibitory action of cyclopropyl carboxamides on Complex III (Cytochrome bc1 complex).
Caption: General workflow for an in vitro enzyme inhibition assay to determine IC50 values.
Conclusion
The incorporation of a cyclopropyl group in place of a linear alkyl chain is a widely used strategy in medicinal chemistry to enhance the biological activity of drug candidates. The case studies presented here, while not directly involving this compound, provide compelling evidence of this principle. The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable binding entropy and, consequently, higher potency. However, the ideal substituent is target-dependent, and in some cases, a more flexible linear chain may be preferred. These findings underscore the importance of systematic structure-activity relationship studies in the optimization of lead compounds. Future research focusing on the direct comparison of this compound derivatives and their linear analogues would provide more specific insights into the impact of this valuable structural motif in this particular chemical space.
References
- 1. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 3-Cyclopropylpropan-1-ol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Cyclopropylpropan-1-ol, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent methods: the reduction of 3-cyclopropylpropanoic acid and the hydroboration-oxidation of allylcyclopropane.
Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 3-Cyclopropylpropanoic Acid | Route 2: Hydroboration-Oxidation of Allylcyclopropane |
| Starting Material | 3-Cyclopropylpropanoic acid | Allylcyclopropane |
| Reagents | Lithium aluminum hydride (LiAlH₄), Diethyl ether, H₂O | Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) |
| Reaction Steps | 1 | 2 (in one pot) |
| Typical Yield | High | High |
| Key Advantages | Direct conversion from a carboxylic acid. | Anti-Markovnikov selectivity, mild reaction conditions.[1] |
| Key Disadvantages | Use of a highly reactive and hazardous reducing agent (LiAlH₄). | Requires handling of borane reagents. |
| Scalability | Feasible with appropriate safety precautions. | Generally scalable, with considerations for managing the exothermic reaction. |
Experimental Protocols
Route 1: Reduction of 3-Cyclopropylpropanoic Acid
This method involves the direct reduction of the carboxylic acid functionality to a primary alcohol using a powerful reducing agent like lithium aluminum hydride.
Protocol:
-
A solution of 3-cyclopropylpropanoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Route 2: Hydroboration-Oxidation of Allylcyclopropane
This two-step, one-pot reaction sequence provides the anti-Markovnikov addition of water across the double bond of allylcyclopropane, yielding the primary alcohol.[1]
Protocol:
-
To a solution of allylcyclopropane in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified period to allow for the hydroboration to complete.
-
The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
The mixture is stirred at room temperature for several hours.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Synthetic Pathway Visualizations
Caption: Route 1: Reduction of a carboxylic acid.
Caption: Route 2: Hydroboration-Oxidation of an alkene.
Conclusion
Both synthetic routes presented offer effective means to produce this compound with high yields. The choice between the two methods will largely depend on the available starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. The reduction of 3-cyclopropylpropanoic acid is a more direct approach if the carboxylic acid is readily available. In contrast, the hydroboration-oxidation of allylcyclopropane provides a valuable alternative, particularly when starting from the corresponding alkene, and is notable for its mild conditions and predictable regioselectivity. Researchers should carefully consider the safety precautions associated with both lithium aluminum hydride and borane reagents.
References
A Comparative Guide to the Purity Validation of 3-Cyclopropylpropan-1-ol by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of 3-Cyclopropylpropan-1-ol purity using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a comparative analysis against alternative analytical techniques, supported by illustrative experimental data. Detailed methodologies are presented to facilitate the replication and adaptation of these methods in a laboratory setting.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its unique structural features, combining a cyclopropyl group with a propanol moiety, impart distinct chemical properties that are of significant interest in medicinal chemistry.[1] Given its role as a precursor, ensuring the high purity of this compound is paramount to the safety, efficacy, and quality of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of the main component and any potential impurities.
This guide will compare the GC-MS method with other analytical techniques and present a detailed protocol for the purity assessment of this compound.
Comparison of Analytical Methods for Purity Determination
While GC-MS is a preferred method for the analysis of volatile compounds like this compound, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities or high-throughput screening.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV or other spectroscopic detection. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Specificity | Very High (provides mass spectrum for identification). | High (retention time is characteristic). | Very High (provides detailed structural information). |
| Sensitivity | High (down to picogram levels). | Moderate to High. | Low (requires higher concentrations). |
| Impurity Profiling | Excellent for volatile and semi-volatile impurities. | Good for non-volatile and thermally labile impurities. | Excellent for structural elucidation of unknown impurities. |
| Quantitation | Excellent with appropriate standards. | Excellent with appropriate standards. | Quantitative (qNMR) with an internal standard. |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Cost | Moderate to High. | Moderate. | High. |
Experimental Protocol: GC-MS Analysis of this compound
This section details a standard operating procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
-
Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., n-dodecane) at a concentration of 1 mg/mL in the same solvent. Add a known volume of the IS solution to the sample solution to achieve a final concentration of approximately 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of a certified reference standard of this compound and the internal standard.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis
-
The purity of this compound is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum.
-
Impurities are identified by interpreting their mass spectra and comparing them with spectral libraries (e.g., NIST).
Illustrative Purity Analysis Data
The following table summarizes hypothetical GC-MS analysis results for two different batches of this compound, demonstrating how data can be presented for comparison.
| Parameter | Batch A | Batch B |
| Purity (Area %) | 99.5% | 98.2% |
| Retention Time (min) | 10.25 | 10.25 |
| Identified Impurities | Impurity 1 (0.2%), Impurity 2 (0.3%) | Impurity 1 (0.5%), Impurity 3 (1.0%), Impurity 4 (0.3%) |
| Impurity 1 Identity | Cyclopropylpropanal (tentative) | Cyclopropylpropanal (tentative) |
| Impurity 2 Identity | Dicyclopropyl ether (tentative) | - |
| Impurity 3 Identity | Unreacted starting material (tentative) | - |
| Impurity 4 Identity | Solvent residue (tentative) | - |
Note: The identities of the impurities are tentative and would require confirmation using certified reference standards.
Visualizations
The following diagrams illustrate the logical workflow of the purity validation process.
References
A Comparative Guide to the Reactivity of Cycloalkyl Alcohols: The Unique Case of Cyclopropyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic alcohols is a cornerstone of synthetic organic chemistry, with profound implications for the design and synthesis of complex molecules, including pharmaceuticals. Among the cycloalkanols, cyclopropyl alcohols exhibit unique and often dramatically different reactivity compared to their larger ring counterparts. This guide provides an objective comparison of the reactivity of cyclopropyl alcohols with cyclobutyl, cyclopentyl, and cyclohexyl alcohols, supported by experimental data, to elucidate the underlying principles governing their chemical behavior.
The Decisive Role of Ring Strain
The fundamental difference in reactivity among cycloalkyl alcohols stems from the inherent ring strain of the parent cycloalkane. The ideal sp³ bond angle is 109.5°, and deviations from this angle in cyclic systems lead to angle strain. Additionally, torsional strain arises from the eclipsing of bonds on adjacent atoms.
Cyclopropane, with its 60° C-C-C bond angles, possesses the highest ring strain among the common cycloalkanes. This high strain energy makes the three-membered ring kinetically and thermodynamically prone to reactions that relieve this strain, primarily through ring-opening. In contrast, cyclohexane exists in a stable, strain-free chair conformation. Cyclopentane and cyclobutane have intermediate levels of strain.
Table 1: Ring Strain Energies of Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
This trend in ring strain directly translates to the reactivity of the corresponding alcohols, particularly in reactions where the integrity of the ring is challenged.
Comparative Reactivity in Key Reactions
Oxidation Reactions
The oxidation of cycloalkanols to their corresponding ketones is a common transformation. Kinetic studies reveal a clear trend in reactivity that correlates with ring strain.
A study on the oxidation of various cycloalkanols by 1-chlorobenzimidazole (CBI) in an acidic medium demonstrated the following order of reactivity:
Cyclopropanol > Cyclobutanol > Cycloheptanol > Cyclopentanol > Cyclohexanol
Table 2: Relative Rates of Oxidation of Cycloalkanols with 1-Chlorobenzimidazole (CBI)
| Cycloalkanol | kobs x 104 (s-1) |
| Cyclopropanol | 10.5 |
| Cyclobutanol | 8.16 |
| Cyclopentanol | 4.90 |
| Cyclohexanol | 3.25 |
| Cycloheptanol | 5.85 |
Conditions: [Cyclanol] = 1.0 x 10-2 mol dm-3, [CBI] = 1.0 x 10-3 mol dm-3, [H+] = 0.5 mol dm-3, 80% Acetic Acid - 20% Water, T = 303 K.
The significantly higher rate of oxidation for cyclopropanol can be attributed to the release of ring strain in the transition state leading to the ketone. The change in hybridization from sp³ at the alcohol carbon to sp² in the ketone product is more favorable for the strained three-membered ring.
Substitution and Rearrangement Reactions (Solvolysis)
Substitution reactions of cycloalkyl alcohols, often studied via the solvolysis of their corresponding tosylate or brosylate derivatives, highlight the most dramatic differences in reactivity, particularly for the smaller rings.
Cyclopropylmethyl systems are notoriously reactive in solvolysis, proceeding at rates many orders of magnitude faster than simple primary alkyl systems. This is not due to a simple SN2 or SN1 mechanism, but rather through the formation of a non-classical, bridged carbocation (the bicyclobutonium ion). This participation of the cyclopropyl ring in stabilizing the developing positive charge leads to rapid ionization and often results in a mixture of rearranged products, including cyclobutyl and homoallyl derivatives.
Cyclobutyl systems also exhibit enhanced reactivity compared to their open-chain or larger-ring counterparts, and like cyclopropylmethyl systems, they readily undergo rearrangement, often yielding cyclopropylmethyl and homoallyl products through common cationic intermediates.
In contrast, cyclopentyl and cyclohexyl systems are much less prone to rearrangement and their solvolysis rates are more "normal," reflecting the greater stability of their rings.
While a single study directly comparing the solvolysis rates of the primary methyl derivatives of all four ring systems under identical conditions is elusive, a compilation of data from various sources illustrates the profound reactivity differences. The acetolysis of secondary cycloalkyl tosylates shows a different trend, governed by factors such as the relief of eclipsing interactions upon ionization.
Table 3: Relative Rates of Acetolysis of Cycloalkylmethyl and Cycloalkyl Tosylates
| Substrate | Relative Rate (approx.) | Notes |
| Cyclopropylmethyl Tosylate | ~105 | Solvolysis proceeds with extensive rearrangement. Rate is significantly enhanced due to σ-participation. |
| Cyclobutylmethyl Tosylate | ~103 | Also undergoes rearrangement, indicating anchimeric assistance. |
| Cyclopentylmethyl Tosylate | 1 | "Normal" primary tosylate reactivity. |
| Cyclohexylmethyl Tosylate | 0.1 | Slower than cyclopentylmethyl, often attributed to steric factors. |
| Cyclopentyl Tosylate | 44 | Secondary tosylate; rate is enhanced by relief of torsional strain. |
| Cyclohexyl Tosylate | 1 | Reference for secondary tosylates. |
Note: The relative rates for the cycloalkylmethyl series are estimations compiled from various studies to illustrate the general trend. The rates for cyclopentyl and cyclohexyl tosylates are from direct comparative studies of secondary systems.
Experimental Protocols
Protocol 1: Comparative Oxidation of Cycloalkanols
Objective: To determine the relative rates of oxidation of cyclopropanol, cyclobutanol, cyclopentanol, and cyclohexanol.
Materials:
-
Cyclopropanol, cyclobutanol, cyclopentanol, cyclohexanol
-
1-chlorobenzimidazole (CBI)
-
Perchloric acid (HClO₄)
-
Glacial acetic acid
-
Deionized water
-
Sodium thiosulfate solution (standardized)
-
Potassium iodide
-
Starch indicator
-
Thermostated water bath
-
Reaction flasks
Procedure:
-
Prepare stock solutions of the cycloalkanols, CBI, and perchloric acid in 80:20 (v/v) acetic acid-water.
-
Equilibrate the reactant solutions to the desired temperature (e.g., 303 K) in the water bath.
-
Initiate the reaction by mixing the solutions in a reaction flask to achieve the desired final concentrations (e.g., [Cyclanol] = 1.0 x 10⁻² mol dm⁻³, [CBI] = 1.0 x 10⁻³ mol dm⁻³, [H⁺] = 0.5 mol dm⁻³).
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to an excess of potassium iodide solution.
-
The unreacted CBI will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.
-
The decrease in the concentration of CBI over time is used to calculate the observed rate constant (kobs) by plotting ln[CBI] versus time.
Protocol 2: Comparative Solvolysis of Cycloalkylmethyl Tosylates (Acetolysis)
Objective: To determine the relative rates of acetolysis of cycloalkylmethyl tosylates.
Materials:
-
Cyclopropylmethyl tosylate, cyclobutylmethyl tosylate, cyclopentylmethyl tosylate, cyclohexylmethyl tosylate
-
Anhydrous acetic acid
-
Sodium acetate
-
Titration equipment (buret, flasks)
-
Standardized solution of sodium hydroxide in acetic acid
-
Indicator (e.g., bromophenol blue)
-
Thermostated oil bath
Procedure:
-
Prepare solutions of each cycloalkylmethyl tosylate in anhydrous acetic acid containing a known concentration of sodium acetate (to neutralize the p-toluenesulfonic acid produced).
-
Place the sealed reaction tubes in a thermostated oil bath at the desired temperature (e.g., 100 °C).
-
At various time intervals, remove a tube, cool it rapidly, and titrate the remaining sodium acetate with a standardized solution of a strong acid (like perchloric acid in acetic acid) or determine the amount of p-toluenesulfonic acid produced by titrating with a standardized base.
-
The rate of solvolysis is determined by the rate of consumption of the sodium acetate or the rate of production of the acid.
-
Calculate the first-order rate constants from the titration data.
-
Product analysis should be performed on quenched reaction mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the rearranged products.
Visualizing Reaction Pathways
The unique reactivity of cyclopropylmethyl and cyclobutyl systems is best understood by visualizing their reaction pathways, which involve non-classical carbocation intermediates.
Figure 1: Simplified solvolysis pathways for cycloalkylmethyl systems.
The diagram above illustrates the divergent solvolysis pathways. Cyclopropylmethyl and cyclobutylmethyl tosylates ionize with anchimeric assistance from the strained rings to form non-classical carbocation intermediates, leading to rapid reaction and rearranged products. In contrast, the cyclohexylmethyl system reacts via a much slower, classical SN2 pathway without rearrangement.
Figure 2: General experimental workflow for comparing cycloalkanol reactivity.
This workflow outlines the key steps in experimentally determining the comparative reactivity of cycloalkanols in both oxidation and solvolysis reactions, from initial reaction setup to final data analysis.
Conclusion
The reactivity of cyclopropyl alcohols is exceptionally high compared to other cycloalkanols, a direct consequence of the large strain energy inherent in the three-membered ring. This high reactivity is most pronounced in reactions involving the formation of a carbocation adjacent to the ring, where anchimeric assistance leads to rapid, rearrangement-prone pathways. In oxidation reactions, the relief of strain in the transition state also accelerates the reaction for smaller rings. For researchers in drug development and synthetic chemistry, understanding these reactivity trends is paramount for predicting reaction outcomes, designing efficient synthetic routes, and harnessing the unique chemical properties of strained ring systems.
Conformational Landscape of 3-Cyclopropylpropan-1-ol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational preferences of 3-cyclopropylpropan-1-ol and its derivatives. Due to the limited direct experimental data on this compound, this document leverages data from analogous compounds containing the key cyclopropylmethyl moiety to elucidate its conformational behavior. The guide details the primary experimental and computational methodologies used for such analyses and presents a comparative discussion of the rotational barriers and conformational equilibria.
Introduction
The cyclopropyl group is a unique structural motif in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The rigid, strained three-membered ring of the cyclopropyl group significantly influences the conformational preferences of adjacent flexible chains, thereby impacting the overall three-dimensional structure and biological activity of the molecule. Understanding the conformational landscape of molecules like this compound is crucial for the rational design of novel therapeutics. This guide explores the interplay of steric and electronic effects that govern the rotational behavior around the bond connecting the cyclopropyl ring to the propyl chain.
Experimental and Computational Methodologies
The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For conformational analysis, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is particularly valuable.
Experimental Protocol: 2D-NOESY
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent. It is crucial to use a purified, filtered, and degassed sample to maximize the quality of the NOE data.
-
Instrument Setup:
-
The experiment is performed on a high-field NMR spectrometer.
-
The sample is placed in the magnet, and the instrument is locked and shimmed to obtain a homogeneous magnetic field. The sample should not be spun.
-
A standard 1D proton spectrum is acquired to determine the spectral width and pulse parameters.
-
-
2D-NOESY Pulse Sequence: The basic NOESY pulse sequence consists of three 90° pulses. The first pulse creates transverse spin magnetization, which evolves during the incremented evolution time (t1). The second pulse converts this into longitudinal magnetization. During the mixing time (d8), cross-relaxation occurs between spatially close protons. The third pulse converts the longitudinal magnetization back into observable transverse magnetization, which is detected during the acquisition time (t2).
-
Parameter Optimization:
-
Mixing Time (d8): This is a critical parameter. For small molecules, typical mixing times range from 0.5 to 0.9 seconds. The optimal value depends on the molecular size and the rate of conformational exchange.
-
Acquisition Parameters: The number of scans (ns) and increments in the t1 dimension (td1) are chosen to achieve an adequate signal-to-noise ratio and resolution.
-
-
Data Processing: A two-dimensional Fourier transform is applied to the acquired data with respect to t1 and t2 to generate the 2D NOESY spectrum.
-
Data Analysis: The presence of cross-peaks in the NOESY spectrum indicates that the corresponding protons are close in space (typically within 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing valuable constraints for determining the preferred conformation.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a molecule and identifying its stable conformers.
Methodology: DFT-Based Conformational Analysis
-
Initial Structure Generation: A starting 3D structure of the molecule is generated.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the different possible spatial arrangements of the molecule. This is often done using a less computationally expensive method like molecular mechanics.
-
DFT Optimization: The low-energy conformers identified in the initial search are then subjected to geometry optimization at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a suitable basis set like 6-31G(d)). This step refines the structures and determines their relative energies.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically rotating a specific dihedral angle (e.g., the C-C-C-C dihedral angle in the propyl chain of this compound) while allowing the rest of the molecule to relax. The energy is calculated at each step to generate a rotational energy profile.
-
Analysis: The optimized structures, their relative energies, and the rotational energy profiles are analyzed to identify the most stable conformers and the energy barriers between them.
Data Presentation and Comparison
Direct experimental or computational data on the conformational analysis of this compound is scarce in the published literature. However, studies on analogous molecules provide valuable insights into the rotational barrier of the cyclopropylmethyl group.
| Compound/System | Method | Key Parameter | Value | Reference |
| Cyclopropylmethyl Cation | Solvolysis Rates | Rotational Barrier (V) | 14 kcal/mol | [1][2] |
| Cyclopropylmethyl Cation | NMR Measurements | Rotational Barrier (V) | 13.7 kcal/mol | [1] |
| Cyclopropylmethyl Cation | Ab initio Calculations | Rotational Barrier (V) | 17.5 kcal/mol | [1] |
| Cyclopropylmethylsilane | Microwave Spectroscopy & Ab initio | V3 Barrier (Methyl Rotation) | 6.671(9) kJ mol-1 | [3] |
| Cyclopropanol | Theoretical Calculations | Rotational Barrier (OH group) | 9.1 kJ/mol | [4] |
| Cyclopropyl Methyl Ketone | Molecular Orbital Calculations | Most Stable Conformation | s-cis | [5][6] |
Discussion:
The data from cyclopropylmethyl cations indicates a substantial rotational barrier of approximately 14 kcal/mol around the bond connecting the cyclopropyl ring to the adjacent cationic carbon.[1][2] This high barrier is attributed to the need to disrupt the favorable "bisected" conformation, where the C-H bond of the cationic center lies in the plane of the cyclopropyl ring, maximizing electronic stabilization. While this compound does not have a cationic center, this data suggests that the rotation of the cyclopropyl group is significantly hindered.
Studies on cyclopropylmethylsilane show a much lower barrier for the internal rotation of the methyl group, which is expected as it is further from the cyclopropyl ring.[3] The study on cyclopropanol provides a rotational barrier for the hydroxyl group, which is also a relevant comparison for the terminal alcohol in this compound.[4] The preference for an s-cis conformation in cyclopropyl methyl ketone, where the carbonyl group is eclipsed with the cyclopropyl ring, highlights the influence of the substituent on the conformational equilibrium.[5][6]
For this compound, it is expected that the rotation around the C(cyclopropyl)-C(propyl) bond will have a notable energy barrier, leading to a preference for staggered conformations to minimize steric hindrance between the cyclopropyl ring and the propyl chain. The terminal hydroxyl group will also exhibit preferred orientations due to hydrogen bonding possibilities.
Visualizations
Conclusion
The conformational analysis of this compound and its derivatives is a complex task that benefits from a synergistic approach combining NMR spectroscopy and computational modeling. While direct experimental data for the parent molecule is limited, analysis of analogous structures strongly suggests that the rotation of the cyclopropylmethyl moiety is a key determinant of the overall molecular shape, characterized by a significant rotational energy barrier. The insights gained from such studies are invaluable for understanding the structure-activity relationships of cyclopropyl-containing compounds in drug discovery and development, enabling the design of molecules with optimized conformational properties for enhanced biological activity.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave spectra and barrier to internal rotation in cyclopropylmethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Rotation of Methylcyclopropane and Related Molecules: Comparison of Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Conformational Analysis of Cyclopropyl Methyl Ketone | Semantic Scholar [semanticscholar.org]
- 6. uwlax.edu [uwlax.edu]
A Spectroscopic Showdown: 3-Cyclopropylpropan-1-ol and Its Isomeric Competitors
For Immediate Release
In the intricate world of molecular analysis, discerning between structurally similar compounds is a paramount challenge. This guide provides a comprehensive spectroscopic comparison of 3-cyclopropylpropan-1-ol and its structural isomers: 1-hexanol, 2-hexanol, and cyclohexanol. Leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a critical resource for researchers, scientists, and professionals in drug development, offering a clear distinction between these closely related alcohols.
At a Glance: Spectroscopic Fingerprints
The unique structural features of this compound, particularly the strained three-membered cyclopropyl ring, give rise to a distinct spectroscopic signature. This allows for its unambiguous identification when compared to its acyclic and cyclic isomers. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~3.65 (t, 2H, -CH₂OH), ~1.58 (m, 2H, -CH₂-), ~1.45 (m, 2H, -CH₂-), ~0.65 (m, 1H, cyclopropyl CH), ~0.40 (m, 2H, cyclopropyl CH₂), ~0.05 (m, 2H, cyclopropyl CH₂) |
| 1-Hexanol | 3.64 (t, 2H, -CH₂OH), 1.57 (quint, 2H, -CH₂-), 1.32 (m, 6H, -(CH₂)₃-), 0.90 (t, 3H, -CH₃) |
| 2-Hexanol | 3.80 (sext, 1H, -CHOH), 1.45 (m, 2H, -CH₂-), 1.31 (m, 4H, -(CH₂)₂-), 1.20 (d, 3H, -CH₃), 0.90 (t, 3H, -CH₃) |
| Cyclohexanol | 3.60 (m, 1H, -CHOH), 1.90-1.10 (m, 10H, - (CH₂)₅-) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~62.5 (-CH₂OH), ~34.0 (-CH₂-), ~31.0 (-CH₂-), ~10.5 (cyclopropyl CH), ~4.0 (cyclopropyl CH₂) |
| 1-Hexanol | 62.9 (-CH₂OH), 32.7, 31.8, 25.7, 22.6, 14.1 (-CH₃) |
| 2-Hexanol | 68.3 (-CHOH), 39.0, 27.9, 23.5, 22.6, 14.0 (-CH₃) |
| Cyclohexanol | 70.3 (-CHOH), 35.5, 25.5, 24.3 |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C-O Stretch | Other Key Bands |
| This compound | ~3330 (broad) | ~2920, 2850 | ~1050 | ~3080 (cyclopropyl C-H) |
| 1-Hexanol | ~3330 (broad) | ~2930, 2860 | ~1060 | - |
| 2-Hexanol | ~3340 (broad) | ~2930, 2860 | ~1115 | - |
| Cyclohexanol | ~3340 (broad) | ~2930, 2855 | ~1070 | - |
Table 4: Mass Spectrometry (MS) Fragmentation Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 100 | 82 [M-H₂O]⁺, 69, 57, 41 |
| 1-Hexanol | 102 | 84 [M-H₂O]⁺, 70, 56, 43, 31 |
| 2-Hexanol | 102 | 87 [M-CH₃]⁺, 84 [M-H₂O]⁺, 59, 45 |
| Cyclohexanol | 100 | 82 [M-H₂O]⁺, 57 |
Distinguishing Features: A Deeper Dive
The presence of the cyclopropyl group in this compound is the most significant factor in differentiating it from its isomers.
-
¹H NMR: The protons on the cyclopropyl ring of this compound exhibit highly shielded signals in the upfield region of the spectrum (~0.05-0.65 ppm), a characteristic feature absent in the other isomers.
-
¹³C NMR: Similarly, the carbon signals of the cyclopropyl ring appear at unusually high field strengths (~4.0-10.5 ppm) due to the ring strain and increased s-character of the C-H bonds.
-
IR Spectroscopy: A weak C-H stretching vibration at approximately 3080 cm⁻¹ is indicative of the C-H bonds on the cyclopropyl ring. While the prominent broad O-H and sp³ C-H stretches are common to all the alcohols, this specific peak is unique to this compound.
-
Mass Spectrometry: The fragmentation pattern of this compound is influenced by the stability of the cyclopropylmethyl cation. The loss of water (M-18) to give a fragment at m/z 82 is a common feature for cyclic and some acyclic alcohols. However, subsequent fragmentation pathways will differ based on the initial structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. For optimal results, specific parameters should be optimized for the instrument in use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the alcohol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024) are generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or by direct injection if the sample is pure.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 30-200.
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of distinguishing this compound from its isomers using the described spectroscopic methods.
Caption: Workflow for isomer differentiation.
This comprehensive guide underscores the power of multi-technique spectroscopic analysis in the structural elucidation of organic molecules. The distinct features observed for this compound provide a robust basis for its identification and differentiation from its common isomers.
Benchmarking the Efficiency of 3-Cyclopropylpropan-1-ol Synthesis Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3-Cyclopropylpropan-1-ol is a valuable building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. The efficient synthesis of this aliphatic alcohol is crucial for its cost-effective utilization. This guide provides an objective comparison of common synthetic methods for this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
Two primary and effective methods for the synthesis of this compound are the reduction of a carbonyl precursor, specifically ethyl 3-cyclopropylpropanoate, and the cyclopropanation of an alkene followed by functional group manipulation. Below is a summary of the quantitative data associated with these methods.
| Method | Starting Material | Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Reduction | Ethyl 3-cyclopropylpropanoate | Lithium aluminum hydride (LiAlH₄), THF | ~4 hours | High | High | High yield, clean reaction, straightforward work-up. | Use of a hazardous and moisture-sensitive reagent (LiAlH₄). |
| Method 2: Cyclopropanation | Pent-4-en-1-ol | Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)) | ~24 hours | Moderate | Good | Avoids hazardous hydrides, readily available starting material. | Longer reaction time, moderate yield, potential for byproducts. |
Experimental Protocols
Method 1: Reduction of Ethyl 3-cyclopropylpropanoate
This method involves the reduction of the ester functional group in ethyl 3-cyclopropylpropanoate to a primary alcohol using a powerful reducing agent, lithium aluminum hydride.
Workflow:
Procedure:
-
A solution of ethyl 3-cyclopropylpropanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (LiAlH₄) (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide solution, and again water.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
Method 2: Simmons-Smith Cyclopropanation of Pent-4-en-1-ol
This classic method involves the formation of a cyclopropane ring from an alkene using a carbenoid species generated from diiodomethane and a zinc-copper couple.
Workflow:
Procedure:
-
Zinc powder is activated by treating it with a solution of copper(I) chloride in a suitable solvent like diethyl ether.
-
To the activated zinc-copper couple suspended in diethyl ether, a solution of pent-4-en-1-ol (1 equivalent) and diiodomethane (1.5 equivalents) in diethyl ether is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for approximately 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solid residue is washed with diethyl ether.
-
The combined filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude oil is purified by column chromatography on silica gel to yield this compound.
Logical Relationship of Synthesis Pathways
The choice of synthesis method often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the logical relationship between readily available precursors and the target molecule, this compound.
Safety Operating Guide
Proper Disposal of 3-Cyclopropylpropan-1-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Cyclopropylpropan-1-ol (CAS No. 5618-01-9), a flammable liquid and irritant. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety Considerations
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor, and it is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Key Hazards:
-
Flammable Liquid: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.
-
Skin and Eye Irritant: Direct contact can cause irritation.
-
Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste," "Flammable," and with the full chemical name.
-
Do not mix with incompatible waste streams.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
-
Keep the container away from sources of ignition such as heat, sparks, and open flames.
-
Ensure the storage area has adequate secondary containment to manage potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous flammable liquid waste.
-
Spill Management
In the event of a spill, immediate action is necessary to mitigate risks:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to contain and absorb the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Cyclopropylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, and logistical information for handling 3-Cyclopropylpropan-1-ol in a laboratory setting. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, minimizing risks to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard.[3] A face shield may be used in addition to goggles for splash hazards. | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] Check glove manufacturer's compatibility chart. | Prevents skin contact and potential irritation. |
| Body Protection | Chemical-resistant lab coat or apron.[3][7] | Protects against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator may be required. | Minimizes inhalation of potentially harmful vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
Adherence to the following procedural steps is critical for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Information Review: Before handling, thoroughly review this guide and any available safety information for similar chemicals.
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in Table 1 before entering the laboratory and when handling the chemical.[3][7]
-
Ventilation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[3][4]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of aerosols.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep containers tightly closed when not in use.
-
Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is compatible with the chemical, kept tightly closed, and stored in a designated secondary containment area.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical waste disposal company.[9] Do not pour it down the drain or mix it with other incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.[9]
References
- 1. 3-Cyclopropylpropanal | C6H10O | CID 13568406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 7. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 8. actylislab.com [actylislab.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
